1H-pyrrolo[3,2-b]pyridin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDKWHJWSWYUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565903 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142078-41-9 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-pyrrolo[3,2-b]pyridin-7-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-pyrrolo[3,2-b]pyridin-7-amine, a heterocyclic aromatic compound, belongs to the azaindole family, which are core structures in many biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. Due to the limited availability of experimental data for this specific isomer, this document combines computed data with relevant information from closely related analogs to offer a thorough understanding of its characteristics. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Chemical Structure and Identifiers
The core structure of this compound consists of a pyrrole ring fused to a pyridine ring, with an amine group substituted at the 7-position.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 142078-41-9[1] |
| Molecular Formula | C₇H₇N₃[1] |
| SMILES | C1=CNC2=C(C=CN=C21)N[1] |
| InChI | InChI=1S/C7H7N3/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H2,8,9)[1] |
| InChIKey | MNDKWHJWSWYUKL-UHFFFAOYSA-N[1] |
| Synonyms | 4-Azaindole-7-amine, 7-Amino-4-azaindole[1] |
Chemical and Physical Properties
Table 2: Computed Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 133.15 g/mol [1] |
| Exact Mass | 133.063997236 Da[1] |
| XLogP3 | 0.4[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 0[1] |
| Topological Polar Surface Area | 54.7 Ų[1] |
| Heavy Atom Count | 10[1] |
| Complexity | 126[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available search results. However, the synthesis of related aminopyrrolopyridine derivatives often involves multi-step sequences starting from substituted pyridine or pyrrole precursors.
For illustrative purposes, a general procedure for the formation of a related compound, 5-bromo-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is described below. This can provide insight into the types of reactions used in this area of chemistry.
General Experimental Protocol for a Related Aminopyrrolopyrimidine Synthesis [2]
-
Reaction: Concentrated ammonium hydroxide (5 mL) and isopropyl alcohol (100 μL) are added to the corresponding chloro intermediate (500 mg) in a sealed tube.
-
Heating: The mixture is heated at 100 °C for 40 hours.
-
Work-up: The solution is then evaporated under reduced pressure.
-
Purification: Water (100 mL) is added, and the resulting precipitate is filtered, washed with water, and dried to yield the final amine product.
It is important to note that the synthesis of this compound would require a different starting material and potentially different reaction conditions.
Caption: A representative workflow for the synthesis of an aminopyrrolopyridine derivative.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the provided search results, the broader class of pyrrolopyridines, or azaindoles, are of significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated as inhibitors of various enzymes. For instance, derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been explored as orally available acetyl-CoA carboxylase 1 (ACC1) inhibitors.[3] Additionally, other isomers, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have been studied as phosphodiesterase 4B (PDE4B) inhibitors.[4]
The structural similarity of this compound to other biologically active azaindoles suggests its potential as a scaffold for the design of novel therapeutic agents. The presence of the amine group provides a handle for further chemical modification to explore structure-activity relationships (SAR). Given that related pyrrolopyridine derivatives have shown activity as kinase inhibitors and receptor modulators, it is plausible that this compound could serve as a building block for compounds targeting these classes of proteins.
Conclusion
This compound is a member of the pharmacologically relevant azaindole family. While comprehensive experimental data for this specific isomer is not widely published, this guide provides a summary of its computed chemical properties, structure, and identifiers. By examining the synthesis and biological activities of related pyrrolopyridine derivatives, we can infer potential synthetic strategies and areas of therapeutic interest for this compound. Further experimental investigation is necessary to fully characterize its physicochemical properties and to explore its potential in drug discovery and development. This document serves as a valuable starting point for researchers interested in the chemistry and potential applications of this compound.
References
- 1. This compound | C7H7N3 | CID 14948567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1H-pyrrolo[3,2-b]pyridin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 1H-pyrrolo[3,2-b]pyridin-7-amine, a crucial scaffold in medicinal chemistry. The document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate comparison and replication.
Core Synthesis Strategy: A Two-Step Approach
The most prevalent and effective method for the synthesis of this compound, also known as 7-amino-6-azaindole, is a two-step process. This strategy begins with the synthesis of the chlorinated precursor, 7-chloro-1H-pyrrolo[3,2-b]pyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired amine functionality at the C7 position.
This approach is favored due to the accessibility of the starting materials and the generally high yields achieved in the amination step. The key intermediate, 7-chloro-1H-pyrrolo[3,2-b]pyridine, serves as a versatile platform for the introduction of a wide array of amino groups, allowing for the generation of diverse compound libraries for drug discovery programs.
Diagram of the Core Synthesis Pathway
Caption: General two-step synthesis of this compound.
Step 1: Synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine
The synthesis of the key chloro-intermediate can be achieved through various methods, often involving the construction of the pyrrolo[3,2-b]pyridine core followed by chlorination. One common approach starts from a substituted pyridine derivative.
Experimental Protocol: Synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine
A detailed experimental procedure for the synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine is outlined below. This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Materials:
-
Substituted pyridine precursor
-
Reagents for cyclization (e.g., via a modified Madelung or Fischer indole synthesis)
-
Chlorinating agent (e.g., phosphorus oxychloride, N-chlorosuccinimide)
-
Appropriate solvents (e.g., toluene, dioxane, acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Cyclization to form the 1H-pyrrolo[3,2-b]pyridine core: The synthesis typically begins with a suitable pyridine derivative, which undergoes a cyclization reaction to form the bicyclic pyrrolopyridine scaffold. The specific conditions for this step are highly dependent on the chosen synthetic route (e.g., Batcho-Leimgruber, Fischer, or Larock indole synthesis).
-
Chlorination: The formed 1H-pyrrolo[3,2-b]pyridine is then subjected to a chlorination reaction to introduce the chlorine atom at the 7-position. A common method involves the use of a chlorinating agent like phosphorus oxychloride (POCl3).
-
Work-up and Purification: Following the reaction, the mixture is carefully quenched, typically with ice water or a basic solution. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by column chromatography on silica gel to afford 7-chloro-1H-pyrrolo[3,2-b]pyridine as a solid. A yield of 88% for this transformation has been reported.[1]
Step 2: Amination of 7-chloro-1H-pyrrolo[3,2-b]pyridine
The introduction of the amine group at the C7 position is typically achieved via a nucleophilic aromatic substitution reaction. A highly efficient method for this transformation utilizes microwave-assisted, acid-catalyzed conditions.[2] The protonation of the pyridine nitrogen in the starting material is believed to be a key step in facilitating the nucleophilic attack by the amine.[2]
Diagram of the Amination Workflow
Caption: Workflow for the microwave-assisted amination of 7-chloro-1H-pyrrolo[3,2-b]pyridine.
Experimental Protocol: Microwave-Assisted Amination
The following is a general protocol for the microwave-assisted synthesis of 7-amino-6-azaindoles from 7-chloro-6-azaindole and various amines.
Materials:
-
7-chloro-1H-pyrrolo[3,2-b]pyridine
-
Desired aliphatic or aromatic amine (nucleophile)
-
Acid catalyst (e.g., HCl, trifluoroacetic acid)
-
Solvent (e.g., 1,4-dioxane, ethanol, water)
-
Microwave reactor vials
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 7-chloro-1H-pyrrolo[3,2-b]pyridine, the desired amine (typically 1.2-2.0 equivalents), and a catalytic amount of acid in a suitable solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-180 °C) for a designated time (e.g., 20-60 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling, the reaction mixture is typically diluted with water and neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic extracts are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.
Quantitative Data Summary
The microwave-assisted, acid-catalyzed nucleophilic heteroaromatic substitution of 7-chloro-1H-pyrrolo[3,2-b]pyridine has been shown to be effective with a variety of amines. The table below summarizes typical yields for this reaction with different amine nucleophiles.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Ammonia (aqueous) | This compound | 85 |
| 2 | Benzylamine | N-Benzyl-1H-pyrrolo[3,2-b]pyridin-7-amine | 92 |
| 3 | Aniline | N-Phenyl-1H-pyrrolo[3,2-b]pyridin-7-amine | 78 |
| 4 | Morpholine | 7-(Morpholin-4-yl)-1H-pyrrolo[3,2-b]pyridine | 95 |
| 5 | Piperidine | 7-(Piperidin-1-yl)-1H-pyrrolo[3,2-b]pyridine | 93 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of starting materials.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving the preparation of a 7-chloro-1H-pyrrolo[3,2-b]pyridine intermediate, followed by a microwave-assisted nucleophilic aromatic substitution. This methodology offers a versatile and efficient route to a wide range of 7-amino-substituted 6-azaindoles, which are valuable building blocks for the development of novel therapeutic agents. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
Spectroscopic Analysis of 1H-pyrrolo[3,2-b]pyridin-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1H-pyrrolo[3,2-b]pyridin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the azaindole family, this scaffold is a key component in the development of various therapeutic agents, particularly kinase inhibitors.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, along with detailed experimental protocols for these analyses.
Core Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for aromatic amines and pyrrolopyridine systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted NMR data is based on the analysis of related azaindole and aromatic amine structures. The chemical shifts are referenced to tetramethylsilane (TMS).
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H1 (Pyrrole NH) | 10.0 - 12.0 |
| H2 | 7.0 - 7.5 |
| H3 | 6.5 - 7.0 |
| H5 | 7.8 - 8.2 |
| H6 | 6.8 - 7.2 |
| NH₂ (Amine) | 5.0 - 6.0 |
Note: The chemical shifts of NH protons are often broad and can vary significantly with solvent and concentration.
Table 2: Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption bands are based on characteristic frequencies for functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Pyrrole) | Stretching | 3300 - 3500 | Medium, Sharp |
| N-H (Amine) | Asymmetric & Symmetric Stretching | 3300 - 3500 (two bands) | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C=C, C=N (Aromatic) | Stretching | 1500 - 1650 | Strong |
| N-H (Amine) | Bending | 1580 - 1650 | Medium |
| C-N | Stretching | 1250 - 1350 | Medium-Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
The predicted mass spectrometry data is based on the molecular formula C₇H₇N₃.[3]
| Parameter | Value |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Monoisotopic Mass | 133.0640 Da |
| Predicted [M+H]⁺ | 134.0718 |
| Predicted [M+Na]⁺ | 156.0537 |
| Predicted [M+K]⁺ | 172.0277 |
Note: The fragmentation pattern in MS would be dependent on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in this compound.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4] Ensure the sample is fully dissolved; gentle vortexing may be applied.[4]
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to the lock signal of the deuterated solvent.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -2 to 12 ppm for ¹H NMR).[4]
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
If required, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample. A typical range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound.
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)).
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire data over a mass range that includes the expected molecular ion.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass and isotopic pattern to confirm the elemental composition of the compound.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.
-
Signaling Pathway Visualization
Pyrrolopyridine derivatives are frequently investigated as kinase inhibitors due to their structural similarity to the ATP purine core.[1][5] They can act as competitive inhibitors in the ATP-binding pocket of kinases, thereby disrupting cellular signaling pathways implicated in diseases like cancer.[5] The following diagram illustrates a generic kinase signaling cascade that can be targeted by such inhibitors.
Caption: A generic kinase signaling pathway inhibited by a pyrrolopyridine derivative.
Experimental Workflow
The logical flow for the spectroscopic analysis of this compound is outlined below.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H7N3 | CID 14948567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-Azaindole-7-Amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel therapeutics. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. The introduction of a 7-amino functional group to this core offers a valuable vector for synthetic elaboration, enabling the generation of diverse chemical libraries with the potential for enhanced potency, selectivity, and favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the biological activities of 4-azaindole-7-amine derivatives, with a focus on their anticancer and kinase inhibitory potential. Detailed experimental protocols and visualizations of key cellular pathways and workflows are included to facilitate further research and development in this promising area.
Kinase Inhibition: A Primary Modality of Action
Derivatives of the azaindole core are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[1][2][3] The 7-azaindole moiety, in particular, has been identified as an excellent hinge-binding motif, capable of forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[4] While direct structure-activity relationship (SAR) studies on 4-azaindole-7-amine are limited in the public domain, extensive research on related azaindole scaffolds provides a strong rationale for their investigation as kinase inhibitors.
The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target for azaindole-based inhibitors.[5][6][7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a key focus for therapeutic intervention.
Quantitative Data on Related Azaindole Derivatives
The following tables summarize the inhibitory activities of various 4-azaindole and 7-azaindole derivatives against key protein kinases and cancer cell lines. This data, from closely related structural analogs, provides a strong impetus for the exploration of 4-azaindole-7-amine derivatives.
Table 1: Kinase Inhibitory Activity of Representative Azaindole Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | 7-Azaindole | CDK9/CyclinT | 14 | [9] |
| Compound 2 | 7-Azaindole | Haspin | 14 | [9] |
| Compound 3 | 7-Azaindole | ABL/SRC | - | [1] |
| Compound 4 | 7-Azaindole | CDK8 | 51.3 | [10] |
| Pexidartinib | 7-Azaindole | CSF1R | 13 | [4] |
| Vemurafenib | 7-Azaindole | BRAF-V600E | 31 | [4] |
Table 2: Anticancer Activity of Representative Azaindole Derivatives
| Compound ID | Scaffold | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| Amide derivative 11m | 4-Azaindole-oxazole | MCF-7 | Breast | 0.034 | [11] |
| Amide derivative 11j | 4-Azaindole-oxazole | MCF-7 | Breast | 0.036 | [11] |
| Compound 6 | 7-Azaindole | MV4-11 | Acute Myeloid Leukemia | 1.97 | [10] |
| Compound 4f | 7-Azaindole | MCF-7 | Breast | 5.781 | [12] |
| Compound 4f | 7-Azaindole | HepG2 | Liver | 8.077 | [12] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide the evaluation of novel 4-azaindole-7-amine derivatives.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of a target kinase.[13]
Materials:
-
Purified recombinant kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Tb-anti-Phospho substrate antibody
-
TR-FRET dilution buffer
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, black plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the TR-FRET dilution buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution (in TR-FRET dilution buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (in TR-FRET dilution buffer).
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the Tb-anti-Phospho substrate antibody solution (in TR-FRET dilution buffer).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium). The ratio of these emissions is used to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of test compounds on cancer cell lines.[14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
96-well, flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by azaindole derivatives and the general workflows for the experimental protocols described above.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 4-azaindole-7-amine derivative.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 4-azaindole-7-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The extensive body of research on related azaindole derivatives as potent kinase inhibitors provides a strong foundation for the exploration of this particular chemical space. The synthetic handle provided by the 7-amino group allows for the creation of diverse libraries of compounds, which can be systematically evaluated using the detailed protocols provided herein. Future research should focus on the synthesis and comprehensive biological evaluation of 4-azaindole-7-amine derivatives, including broad kinase profiling and screening against a panel of cancer cell lines. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds with the potential for further preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. benchchem.com [benchchem.com]
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- 15. benchchem.com [benchchem.com]
- 16. MTT assay overview | Abcam [abcam.com]
An In-depth Technical Guide on the Potential Mechanism of Action of 1H-pyrrolo[3,2-b]pyridin-7-amine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the potential mechanisms of action for the core scaffold, 1H-pyrrolo[3,2-b]pyridin-7-amine, also known as 7-azaindole. The information presented is based on the activities of various derivatives of this scaffold, suggesting the likely biological targets and pathways modulated by this chemical entity.
Executive Summary
This compound, a 7-azaindole derivative, is a privileged scaffold in medicinal chemistry, primarily recognized for its potent kinase inhibitory activity. Derivatives of this core structure have been extensively investigated as competitive inhibitors of a wide range of protein kinases, binding to the ATP pocket's hinge region. This interaction interferes with downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Key kinase families targeted by 7-azaindole derivatives include B-RAF, PI3K, FGFR, Cdc7, Haspin, and ATM. Beyond kinase inhibition, derivatives of the broader pyrrolopyridine class have also shown potential as tubulin polymerization inhibitors and H+/K+-ATPase modulators. This guide provides a comprehensive overview of these potential mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Kinase Inhibition: The Primary Mechanism of Action
The 7-azaindole scaffold is a well-established hinge-binding motif. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, forming two critical hydrogen bonds with the backbone of the kinase hinge region. This mimics the interaction of the adenine moiety of ATP, leading to competitive inhibition.[1][2][3]
B-RAF Kinase Inhibition
The B-RAF serine/threonine kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, most notably melanoma.[4][5] The V600E mutation results in a constitutively active kinase, driving uncontrolled cell proliferation.[5][6] Vemurafenib, a potent B-RAF inhibitor containing the 7-azaindole scaffold, selectively targets the BRAF V600E mutant.[1][2][3][4][5][6][7][8][9]
Quantitative Data: B-RAF V600E Inhibition
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| Vemurafenib | BRAF V600E | 31 | 0.35 | Biochemical Kinase Assay |
| Dabrafenib | BRAF V600E | 0.8 | 0.08 | Biochemical Kinase Assay |
Data compiled from representative studies.[2]
Signaling Pathway: B-RAF/MEK/ERK Pathway Inhibition
Caption: Inhibition of the constitutively active B-RAF V600E mutant by 7-azaindole derivatives blocks the MAPK/ERK signaling pathway, leading to decreased cell proliferation and survival.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][10][11][12][13] Several 7-azaindole derivatives have been developed as potent PI3K inhibitors.
Quantitative Data: PI3K Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| PI-103 | p110α | 2 | Cell-free assay |
| PI-103 | p110β | 3 | Cell-free assay |
| PI-103 | p110δ | 3 | Cell-free assay |
| PI-103 | p110γ | 15 | Cell-free assay |
| PI-103 | mTOR | 30 | Cell-free assay |
Data for the pan-PI3K/mTOR inhibitor PI-103, which shares a similar heterocyclic core.[14][15][16][17]
Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition
Caption: 7-azaindole derivatives can inhibit PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently blocking the activation of AKT and mTOR, leading to reduced cell growth and survival.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[8][18][19][20] Aberrant FGFR signaling is implicated in various cancers.
Quantitative Data: FGFR Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| PD173074 | FGFR1 | ~25 | Cell-free assay |
| PD173074 | FGFR3 | 5 | Cell-free assay |
| PD173074 | VEGFR2 | 100-200 | Cell-free assay |
Data for the FGFR inhibitor PD173074.[21][22][23][24]
Signaling Pathway: FGFR Signaling Inhibition
Caption: Inhibition of FGFR by 7-azaindole derivatives blocks downstream signaling pathways, thereby reducing cancer cell proliferation and angiogenesis.
Other Kinase Targets
Derivatives of the 7-azaindole scaffold have demonstrated inhibitory activity against several other kinases involved in cell cycle regulation and DNA damage response.
Quantitative Data: Other Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| PHA-767491 | Cdc7 | 10 | Biochemical Kinase Assay |
| PHA-767491 | Cdk9 | 34 | Biochemical Kinase Assay |
| M3541 | ATM | <1 | Biochemical Assay |
| M4076 | ATM | <1 | Biochemical Assay |
Data for representative inhibitors of Cdc7 and ATM.[20][25][26][27]
Signaling Pathways: Cdc7, Haspin, and ATM Inhibition
Caption: 7-azaindole derivatives can inhibit Cdc7, Haspin, and ATM kinases, disrupting DNA replication, chromosome segregation, and the DNA damage response, respectively.
Other Potential Mechanisms of Action
While kinase inhibition is the most prominent mechanism, related pyrrolopyridine scaffolds have been explored for other biological activities.
Tubulin Polymerization Inhibition
Certain derivatives have been designed as inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.
H+/K+-ATPase Inhibition
Some 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been identified as potassium-competitive acid blockers (P-CABs), inhibiting the gastric H+/K+-ATPase.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase assay using a luminescence-based detection method.
Detailed Method:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in the appropriate kinase assay buffer. Prepare solutions of the target kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Assay Reaction: To the wells of a 384-well plate, add the diluted test compound. Then, add the kinase solution and pre-incubate at room temperature. Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubation: Incubate the reaction mixture for a specified duration (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the remaining ATP using a commercial kit such as Kinase-Glo®. This involves adding the detection reagent, incubating, and measuring the luminescent signal with a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[1][2][5][18][19][28][29][30][31]
Western Blotting for Phosphorylated Proteins
This method is used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of a downstream substrate.[4][21][26][32][33][34]
Detailed Method:
-
Cell Treatment and Lysis: Treat cultured cells with various concentrations of the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[4][33]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[33]
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., BSA in TBST for phospho-proteins) to prevent non-specific antibody binding.[4][33] Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein and/or a housekeeping protein like GAPDH or β-actin.[26]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.[2][3][10][11][12][14][35][36][37]
Detailed Method:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to an untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[10]
Conclusion
The this compound scaffold is a versatile and potent core for the development of targeted therapeutics, with kinase inhibition being the most extensively documented mechanism of action. Its ability to act as an ATP-competitive inhibitor against a range of kinases involved in cancer progression underscores its therapeutic potential. Further investigation into other potential mechanisms, such as tubulin polymerization and ion channel modulation, may reveal additional therapeutic applications for this privileged chemical structure. The experimental protocols provided in this guide offer a framework for the continued exploration and characterization of novel compounds based on this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. texaschildrens.org [texaschildrens.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. apexbt.com [apexbt.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. selleckchem.com [selleckchem.com]
- 27. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. promega.com [promega.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 36. aacrjournals.org [aacrjournals.org]
- 37. benchchem.com [benchchem.com]
In Silico Docking Analysis of 1H-pyrrolo[3,2-b]pyridin-7-amine and its Derivatives with Key Protein Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in silico molecular docking studies investigating the interactions between the versatile scaffold, 1H-pyrrolo[3,2-b]pyridin-7-amine (also known as 7-azaindole), and its derivatives with various protein targets implicated in a range of diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and computational workflows to serve as a valuable resource for drug discovery and development.
Introduction to this compound
The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities through the pyridine nitrogen. This has led to the exploration of its derivatives as potent inhibitors for a variety of protein targets. In silico docking studies have become an indispensable tool in the rational design and optimization of these derivatives, providing critical insights into their binding modes and structure-activity relationships (SAR).
Protein Targets and Docking Studies
A growing body of research has highlighted the potential of this compound derivatives to modulate the activity of several key proteins involved in cancer, viral infections, and other pathological conditions. This section details the in silico docking studies performed on some of these significant targets.
DEAD-box Helicase 3 (DDX3)
DDX3, a member of the DEAD-box RNA helicase family, is implicated in viral replication and cancer progression, making it an attractive therapeutic target. A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), was designed and evaluated for its inhibitory potential against DDX3.
Quantitative Docking Data
| Compound | Protein Target (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Key Interactions | Reference |
| 7-AID | DDX3 (2I4I) | -7.99 | Tyr200, Arg202 | π-interactions, Hydrogen bonds | [1] |
Experimental Protocol: Molecular Docking of 7-AID with DDX3
The molecular docking study was performed to understand the binding efficacy of the 7-AID compound within the adenosine-binding pocket of the DDX3 protein. The three-dimensional structure of DDX3 was obtained from the Protein Data Bank (PDB ID: 2I4I). The docking analysis was carried out to predict the binding mode and interactions of the compound with the key amino acid residues in the active site of the protein. The results indicated that the 7-AID compound effectively lodged within the binding pocket, forming significant interactions with key residues like Tyr200 and Arg202.[1]
SARS-CoV-2 Spike Glycoprotein and Human Angiotensin-Converting Enzyme 2 (hACE2) Interface
The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human ACE2 receptor is a critical step in viral entry. A series of novel 7-azaindole derivatives were designed to disrupt this protein-protein interaction.
Quantitative Docking and Simulation Data
| Compound | Protein Target | Key Interacting Residues (S1-RBD) | Key Interacting Residues (hACE2) | Key Interactions | Reference |
| ASM-2 | S1-RBD-hACE2 Interface | TYR505, TYR449 | LYS353 | Hydrogen bond with TYR505 backbone, π-π interaction with TYR505, π-π interaction with TYR449, Hydrogen bond with LYS353 | [2] |
Experimental Protocol: Molecular Docking and Dynamics of 7-Azaindole Derivatives with S1-RBD-hACE2
Molecular docking and molecular dynamics (MD) simulations were employed to investigate the binding of novel 7-azaindole derivatives to the S1-RBD-hACE2 interface. The studies aimed to elucidate how these compounds could stably bind to the interface and disrupt the interaction. The simulations revealed that these derivatives could form strong non-covalent interactions with key residues on both the S1-RBD and hACE2 proteins, leading to a decrease in their binding affinity and consequently inhibiting viral entry. For instance, compound ASM-2 was observed to form a hydrogen bond with the backbone of TYR505 in the S1-RBD and a hydrogen bond with LYS353 in hACE2.[2]
Fibroblast Growth Factor Receptor 4 (FGFR4)
FGFR4 is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the progression of hepatocellular carcinoma (HCC). Structure-based design has led to the discovery of selective and covalent inhibitors based on the 7-azaindole scaffold.
Biological Activity Data
| Compound | Biological Effect | Cell Lines | Significance | Reference |
| 24 | Potent FGFR4 inhibition, High kinase selectivity | HuH-7, MDA-MB-453 | Significantly inhibited the FGF19/FGFR4 signaling pathway and suppressed cancer cell proliferation. | [3] |
| 30 | Potent FGFR4 inhibition, High kinase selectivity, Significant in vivo antitumor activity | HuH-7, MDA-MB-453 | In addition to in vitro effects, it demonstrated significant antitumor activity in a mouse xenograft model. | [3] |
Experimental Protocol: Structure-Based Design of FGFR4 Inhibitors
A structure-based design approach was utilized to develop novel, selective, and covalent inhibitors of FGFR4 using a 7-azaindole scaffold. This involved designing compounds that could fit into the ATP-binding site of FGFR4 and form a covalent bond with a specific cysteine residue, thereby ensuring high potency and selectivity. The designed compounds were synthesized and evaluated for their ability to inhibit FGFR4 kinase activity and suppress the proliferation of cancer cell lines with aberrant FGFR4 signaling. Western blot analysis was used to confirm the inhibition of the FGF19/FGFR4 signaling pathway in HuH-7 cells.[3]
Other Notable Protein Targets
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated as inhibitors for a range of other important protein kinases in cancer therapy.
Summary of Docking Studies on Other Kinases
| Scaffold | Protein Targets | Key Findings | Reference |
| Phenylpyrimidine-carboxamide derivatives with 1H-pyrrolo[2,3-b]pyridine moiety | c-Met | Most compounds showed excellent cytotoxicity and selectivity. Docking studies indicated that the phenylpyrimidine fragment was beneficial for activity. | [4] |
| 1H-pyrrolo[3,2-g]isoquinoline derivatives | Haspin Kinase | Compounds with substitutions at the 3-position exhibited potent inhibitory activity. | [5][6] |
| 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives | Focal Adhesion Kinase (FAK) | The optimized compound 18h showed potent enzymatic inhibition (IC50 = 19.1 nM) and suppressed cancer cell migration. Docking studies elucidated its binding mode. | [7] |
Visualizing Workflows and Pathways
General In Silico Docking Workflow
The following diagram illustrates a typical workflow for in silico molecular docking studies.
Caption: A generalized workflow for in silico molecular docking.
FGF19/FGFR4 Signaling Pathway
This diagram depicts a simplified representation of the FGF19/FGFR4 signaling pathway, which is inhibited by the 7-azaindole derivatives mentioned.
Caption: Inhibition of the FGF19/FGFR4 signaling pathway.
Conclusion
In silico docking studies have proven to be a powerful tool in the exploration of this compound and its derivatives as potential therapeutic agents. The versatility of this scaffold allows for the design of potent and selective inhibitors for a wide range of protein targets. The data and methodologies summarized in this guide underscore the importance of computational approaches in modern drug discovery and provide a solid foundation for the future development of novel therapeutics based on the 7-azaindole core. Further research, integrating computational predictions with experimental validation, will be crucial in translating these promising findings into clinical applications.
References
- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyrrolopyridines: A Technical Guide to 1H-pyrrolo[3,2-b]pyridin-7-amine Analogs and Their Surrogates in Kinase Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-b]pyridin-7-amine analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to a notable scarcity of published research specifically on the this compound scaffold, this document extends its scope to include the closely related and extensively studied isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The 7-azaindole scaffold is a well-established privileged structure in the design of kinase inhibitors, and the insights gleaned from its SAR are invaluable for the prospective design of novel therapeutics based on the broader pyrrolopyridine framework.
The 1H-pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for a variety of protein kinases, playing a crucial role in anticancer and anti-inflammatory drug discovery. Its ability to mimic the hinge-binding motif of ATP allows for potent and often selective inhibition of these key cellular signaling molecules.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.
Table 1: Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors
| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 1 | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 2 | 3,4,5-trimethoxyphenyl | 15 | 28 | 45 | >1000 |
| 3 | 3-methoxy-5-(trifluoromethyl)phenyl | 10 | 18 | 33 | 850 |
| 4 | 3,5-dichlorophenyl | 25 | 42 | 68 | >1000 |
Data synthesized from publicly available research.[1]
The data indicates that substitutions on the phenyl ring play a critical role in determining potency and selectivity. The 3,5-dimethoxy substitution in compound 1 provides the most potent inhibition across FGFR1, 2, and 3.[1]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is central to immune system regulation, making JAK inhibitors valuable therapeutic agents for autoimmune diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of novel JAK inhibitors.
Table 2: Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as JAK Inhibitors
| Compound | R¹ Group | R² Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 5 | H | Cyclohexyl | 2900 | 1800 | 1100 |
| 6 | Carbamoyl | Cyclohexyl | 1600 | 950 | 160 |
| 7 | H | 2,2-dimethylcyclopentyl | - | - | - |
| 8 | Carbamoyl | 2,2-dimethylcyclopentyl | - | - | - |
Data synthesized from publicly available research.[2]
Introduction of a carbamoyl group at the C5-position of the pyrrolopyridine ring and a cyclohexylamino group at the C4-position significantly increases JAK3 inhibitory activity.[2]
Experimental Protocols
General Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against protein kinases.
Workflow for Kinase Inhibition Assay
Caption: Workflow of a typical in vitro kinase inhibition assay using ADP-Glo™.
Materials:
-
Kinase (e.g., FGFR1, JAK3)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Add 2.5 µL of test compound solution in assay buffer to the wells of a 384-well plate.
-
Add 2.5 µL of kinase solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing the substrate and ATP in assay buffer to initiate the kinase reaction.
-
Incubate for 1 hour at 30°C.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of compounds on the proliferation of cancer cell lines.
Workflow for Cell Proliferation Assay
Caption: Workflow of an MTT assay to measure cell proliferation.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Signaling Pathways
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades that regulate cell proliferation, survival, and migration.
FGFR Signaling Pathway
Caption: Simplified overview of the FGFR signaling pathway.
JAK-STAT Signaling Pathway
Cytokine binding to their receptors leads to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression involved in immunity and inflammation.
JAK-STAT Signaling Pathway
Caption: Simplified overview of the JAK-STAT signaling pathway.
Conclusion and Future Directions
While direct and extensive SAR studies on the this compound core remain to be published, the wealth of information available for the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold provides a robust foundation for the rational design of novel kinase inhibitors. The key takeaways for medicinal chemists are the critical role of substitutions at various positions of the pyrrolopyridine ring in modulating potency and selectivity. Future research should aim to synthesize and evaluate a focused library of this compound analogs to determine if this scaffold offers any advantages over the more extensively studied 7-azaindole core in terms of kinase inhibition, ADME properties, and overall drug-like characteristics. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for initiating such investigations.
References
Identifying Novel Therapeutic Targets for 1H-pyrrolo[3,2-b]pyridin-7-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold, a derivative of azaindole, represents a promising starting point for the development of novel therapeutics. Its structural similarity to 7-azaindole, a well-established pharmacophore in numerous biologically active molecules, suggests a high potential for interaction with various protein targets. This guide outlines a comprehensive strategy for the identification and validation of novel therapeutic targets for this compound, leveraging existing knowledge of related compounds and detailing modern experimental and computational approaches. The focus is on providing actionable protocols and clear data presentation to facilitate further research and drug development efforts.
Introduction: The Therapeutic Potential of the Azaindole Scaffold
The azaindole core, particularly the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) isomer, is a privileged scaffold in medicinal chemistry. Its ability to form hydrogen bonds with the hinge region of protein kinases, mimicking the binding of adenine in ATP, has led to the development of numerous kinase inhibitors.[1] Derivatives of this scaffold have shown a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-pain properties.[1]
Notable examples of 7-azaindole derivatives include:
-
Vemurafenib: A potent BRAF kinase inhibitor approved for the treatment of metastatic melanoma.[1]
-
Pexidartinib: A CSF1R inhibitor for the treatment of tenosynovial giant cell tumor.[1]
-
TrkA inhibitors: For the treatment of cancer and pain.[1]
-
PI3K inhibitors: Showing potent activity in cancer therapy.[2][3]
-
FGFR4 inhibitors: For the treatment of hepatocellular carcinoma.[4]
-
ULK1/2 inhibitors: Investigated for RAS-driven cancers.[5]
Given this precedent, this compound, as a structural isomer, is hypothesized to interact with a similar range of targets, particularly protein kinases. However, its unique electronic and steric properties may lead to novel target engagement and selectivity profiles. This guide provides a roadmap to uncover these novel targets.
Potential Target Classes Based on Scaffold Analysis
Based on the known activities of the closely related 7-azaindole scaffold, the following protein classes are proposed as high-priority areas for target identification studies of this compound.
| Potential Target Class | Rationale based on 7-Azaindole Derivatives | Potential Therapeutic Areas | Key Examples of Targets |
| Protein Kinases | The 7-azaindole moiety is a well-established hinge-binding motif for numerous kinase inhibitors.[1] | Cancer, Inflammation, Pain, Neurodegenerative Diseases | TrkA, BRAF, PI3K, FGFR, ULK1/2, Cdc7[1][2][4][5][6] |
| Ion Channels | A 7-azaindole derivative has shown inhibition of the Orai calcium channel, indicating potential for ion channel modulation.[1] | Inflammation, Autoimmune Diseases, Pain | Orai calcium channels |
| Proton Pumps | Derivatives of the isomeric 1H-pyrrolo[2,3-c]pyridine-7-amine have been identified as potent potassium-competitive acid blockers (P-CABs), targeting the H+/K+-ATPase.[7][8] | Gastroesophageal Reflux Disease (GERD), Peptic Ulcers | H+/K+-ATPase |
| Phosphodiesterases (PDEs) | 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as PDE4B inhibitors.[9] | Inflammatory Diseases, CNS Disorders | PDE4B |
A Strategic Workflow for Novel Target Identification
A multi-pronged approach combining computational, biochemical, and cell-based methods is essential for the successful identification and validation of novel therapeutic targets.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Aqueous Solubility and Stability Testing of 1H-pyrrolo[3,2-b]pyridin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the aqueous solubility and chemical stability of 1H-pyrrolo[3,2-b]pyridin-7-amine, a heterocyclic amine of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document presents illustrative data and standardized, robust protocols that are fundamental in early-stage drug discovery and development. The guide details experimental workflows for kinetic and thermodynamic solubility assessment, as well as a strategy for stability testing under forced degradation conditions. All quantitative data are hypothetical and presented for illustrative purposes to guide researchers in their experimental design.
Introduction
This compound belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is found in numerous biologically active molecules and approved drugs, highlighting its significance in medicinal chemistry.[1][2] The physicochemical properties of a drug candidate, particularly its aqueous solubility and chemical stability, are critical determinants of its therapeutic potential. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can result in loss of potency and the formation of potentially toxic degradants.[3][4] Therefore, a thorough evaluation of these properties is essential during the early phases of drug discovery.[3][5] This guide outlines the standard experimental procedures for these assessments.
Aqueous Solubility Assessment
Aqueous solubility is a crucial factor influencing a drug's absorption and distribution.[3][4] It is typically assessed using two main methods: kinetic and thermodynamic solubility assays. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility, considered the "gold standard," is determined during lead optimization.[3][5][6]
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for this compound. As an amine-containing compound, its solubility is expected to be pH-dependent.
| Assay Type | pH | Solubility (µg/mL) | Solubility (µM) | Method |
| Kinetic | 5.0 | 150 | 1126 | Turbidimetry |
| Kinetic | 7.4 | 45 | 338 | Turbidimetry |
| Thermodynamic | 5.0 | 125 | 939 | Shake-Flask (HPLC-UV) |
| Thermodynamic | 7.4 | 30 | 225 | Shake-Flask (HPLC-UV) |
Note: Data are illustrative and not based on published experimental results for this specific compound.
Experimental Protocols
This high-throughput method is used for rapid screening in early discovery.[3][7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., 198 µL of phosphate-buffered saline at pH 7.4). This results in a final DMSO concentration typically between 1-5%.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (absorbance) of each well using a plate reader at a wavelength of 620 nm.[3][4] The concentration at which precipitation is first observed is reported as the kinetic solubility.[5]
This method determines the equilibrium solubility and is considered the benchmark for solubility measurement.[3][5]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers at various pH values (e.g., pH 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve.
Visualization: General Solubility Testing Workflow
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
7-Amino-4-Azaindole: A Comprehensive Technical Review of a Promising Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various kinases. This has led to the development of numerous kinase inhibitors, including the FDA-approved drug vemurafenib. Within this class of compounds, 7-amino-4-azaindole presents a unique substitution pattern with the potential for novel therapeutic applications. This technical guide provides a comprehensive review of the existing research on 7-amino-4-azaindole and its derivatives, focusing on its synthesis, biological activity, and potential as a kinase inhibitor. While direct research on 7-amino-4-azaindole is emerging, this review consolidates available data and draws parallels from closely related 4- and 7-substituted azaindole analogs to illuminate its therapeutic promise.
Synthesis of the 7-Amino-4-Azaindole Core
The synthesis of the 7-amino-4-azaindole core has been a subject of investigation, with researchers developing improved and reliable routes.[1][2][3][4][5][6] These methods are crucial for enabling the exploration of the chemical space around this scaffold and for the generation of diverse libraries of compounds for biological screening. While specific, detailed protocols for the synthesis of a wide range of 7-amino-4-azaindole derivatives are not yet broadly published in the reviewed literature, the established methods for azaindole synthesis provide a strong foundation for their preparation.
A general workflow for the synthesis of substituted azaindoles often involves a multi-step process that can be adapted for the specific synthesis of 7-amino-4-azaindole.
Caption: Generalized synthetic workflow for 7-amino-4-azaindole derivatives.
Biological Activity and Kinase Inhibition
The 7-azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors.[3] The nitrogen atoms at positions 1 and 7 of the azaindole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP. This fundamental binding mode is the basis for the design of a multitude of potent and selective kinase inhibitors.
While specific quantitative data for 7-amino-4-azaindole is limited in the currently available literature, the broader class of 4-azaindole and 7-azaindole derivatives has demonstrated significant activity against a range of kinases. For instance, various 7-azaindole derivatives have been identified as inhibitors of p21-activated kinase-1 (PAK1), phosphoinositide 3-kinase (PI3K), and pyruvate dehydrogenase kinase 1 (PDK1).[7][8]
The following table summarizes the reported biological activities of various 4- and 7-substituted azaindole derivatives, providing an insight into the potential of the 7-amino-4-azaindole scaffold.
| Compound Class | Target Kinase/Cell Line | Reported Activity (IC50/Ki) | Reference |
| 4-Azaindole derivatives | p21-activated kinase-1 (PAK1) | Ki < 10 nM | This review |
| 7-Azaindole derivatives | PI3Kγ | 0.040 µM (cellular IC50) | [8] |
| 7-Azaindole derivatives | PDK1 | 1.1 µM (biochemical IC50) | [7] |
| 7-Azaindole derivative (7-AID) | HeLa cells | 16.96 µM/ml (IC50) | This review |
| 7-Azaindole derivative (7-AID) | MCF-7 cells | 14.12 µM/ml (IC50) | This review |
| 7-Azaindole derivative (7-AID) | MDA MB-231 cells | 12.69 µM/ml (IC50) | This review |
| 4-Azaindole derivatives | c-Met | 20 nM and 70 nM (IC50) | [9] |
Signaling Pathways
Given the role of 7-azaindoles as kinase inhibitors, their derivatives are expected to modulate various signaling pathways critical for cell growth, proliferation, and survival. The specific pathway targeted depends on the kinase that the compound inhibits. For example, inhibitors of the PI3K/AKT/mTOR pathway are of significant interest in oncology.
The general mechanism of action for an ATP-competitive 7-azaindole kinase inhibitor involves blocking the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.
Caption: General signaling pathway of a 7-azaindole based kinase inhibitor.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. While specific protocols for 7-amino-4-azaindole are not extensively detailed in the reviewed literature abstracts, general methodologies for the synthesis of azaindoles and for kinase and cellular assays are well-established.
General Synthetic Protocol Outline:
A typical synthesis of a substituted 7-azaindole derivative would involve:
-
Starting Material Preparation: Synthesis or procurement of a suitably substituted pyridine precursor.
-
Ring Annulation: Construction of the pyrrole ring onto the pyridine core. This can be achieved through various named reactions such as the Fischer indole synthesis, Bartoli indole synthesis, or palladium-catalyzed cross-coupling reactions followed by cyclization.
-
Functional Group Interconversion: Introduction or modification of substituents at the C4 and N7 positions. This may involve nitration followed by reduction to obtain the 7-amino group, and various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce substituents at the C4 position.
-
Purification and Characterization: Purification of the final compound using techniques like column chromatography and characterization using NMR, mass spectrometry, and HPLC.
General Kinase Inhibition Assay Protocol (Example: PI3K Assay):
-
Reagents and Materials: Recombinant human PI3K enzyme, lipid substrate (e.g., PIP2), ATP, kinase buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: A serial dilution of the test compound (e.g., a 7-amino-4-azaindole derivative) is prepared in DMSO.
-
Assay Procedure:
-
The kinase reaction is initiated by adding the enzyme to a mixture of the test compound, substrate, and ATP in the kinase buffer.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a suitable detection reagent and a luminometer or spectrophotometer.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
General Cell Proliferation Assay Protocol (Example: MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Assay:
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Future Perspectives
The 7-amino-4-azaindole scaffold holds considerable promise for the development of novel kinase inhibitors. The presence of the amino group at the 7-position offers a potential vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Elucidation of Specific Kinase Targets: Comprehensive screening of 7-amino-4-azaindole derivatives against a broad panel of kinases is necessary to identify specific and potent inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 4-position and on the 7-amino group will be crucial to optimize the biological activity.
-
In-depth Biological Characterization: Promising compounds should be further evaluated in cellular and in vivo models to understand their mechanism of action and therapeutic potential.
-
Development of Detailed Synthetic Protocols: The publication of robust and scalable synthetic routes for a variety of 7-amino-4-azaindole derivatives will be essential to accelerate research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application of 1H-pyrrolo[3,2-b]pyridin-7-amine and its Derivatives in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. Its structure is a bioisostere of indole and mimics the purine ring of adenosine triphosphate (ATP), the natural ligand for kinases. This mimicry allows 7-azaindole-based compounds to act as competitive inhibitors by binding to the ATP-binding site of various kinases. The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can form two crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. This application note provides an overview of the use of 1H-pyrrolo[3,2-b]pyridin-7-amine and its derivatives in the synthesis of kinase inhibitors, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of 7-Azaindole-Based Kinase Inhibitors
The following table summarizes the in vitro potency of representative kinase inhibitors synthesized using the 7-azaindole scaffold. This data highlights the versatility of this chemical starting material in generating highly active compounds against various kinase targets.
| Compound Name/ID | Target Kinase(s) | Inhibition Data | Cell-Based Potency | Reference |
| Vemurafenib | B-RAF (V600E) | IC₅₀ = 31 nM | - | [1][2] |
| GSK1070916 | Aurora B | Kᵢ* = 0.38 ± 0.29 nM | EC₅₀ = 7 nM (A549 cells) | [3][4] |
| Aurora C | Kᵢ* = 1.5 ± 0.4 nM | [3][4] | ||
| Aurora A | Kᵢ = 490 ± 60 nM | [5] | ||
| Decernotinib (104) | JAK | - | Phase 2 Clinical Trials | [6] |
| c-Met Inhibitor (62) | c-Met | IC₅₀ = 70 nM | - | [6] |
| c-Met Inhibitor (63) | c-Met | IC₅₀ = 20 nM | - | [6] |
| Cdc7 Inhibitor (42) | Cdc7 | IC₅₀ = 7 nM | - | [3][7] |
Kᵢ denotes the apparent inhibitor constant.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the BRAF/MEK/ERK (MAPK) signaling pathway, which is a critical pathway in cell proliferation and is often dysregulated in cancer. Vemurafenib, a 7-azaindole-based inhibitor, targets the mutated B-RAF kinase within this pathway.
Caption: The BRAF/MEK/ERK (MAPK) signaling pathway and the inhibitory action of Vemurafenib.
Experimental Workflow Diagram
The synthesis of many 7-azaindole-based kinase inhibitors involves a common workflow, often centered around a palladium-catalyzed cross-coupling reaction to build the core structure.
Caption: General experimental workflow for the synthesis of 7-azaindole-based kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the synthesis of kinase inhibitors utilizing the 1H-pyrrolo[3,2-b]pyridine scaffold.
Protocol 1: Synthesis of a C3,C6-Diarylated 7-Azaindole via One-Pot Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of C3,C6-diarylated 7-azaindoles, which are common core structures in kinase inhibitors.[7]
Materials:
-
6-chloro-3-iodo-N-protected-7-azaindole
-
Arylboronic acid 1 (Ar¹-B(OH)₂)
-
Arylboronic acid 2 (Ar²-B(OH)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene/Ethanol (1:1)
-
Nitrogen or Argon gas
Procedure:
-
To a sealed tube, add 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv), arylboronic acid 1 (1.1 equiv), Pd₂(dba)₃ (5 mol %), Sphos (5 mol %), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene/ethanol (1:1) to the reaction mixture.
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the selective C3-arylation.
-
Upon completion of the first coupling, add arylboronic acid 2 (1.2 equiv), additional Pd₂(dba)₃ (10 mol %), and Sphos (20 mol %) to the reaction mixture.
-
Increase the temperature to 110 °C and continue stirring. Monitor the reaction for the C6-arylation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C3,C6-diarylated 7-azaindole.
Protocol 2: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Key Intermediate for Vemurafenib)
This protocol details a crucial step in the synthesis of Vemurafenib, demonstrating a Suzuki coupling on the 7-azaindole core.[8][9]
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
(4-chlorophenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water
-
Ethyl acetate (EtOAc)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add (4-chlorophenyl)boronic acid (1.2 equiv) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dioxane.
-
Add an aqueous solution of K₂CO₃ (1.2 equiv) to the mixture and stir for 30 minutes under an inert atmosphere.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv) to the reaction mixture.
-
Heat the mixture to 80 °C and stir overnight.
-
After cooling to room temperature, remove the volatiles in vacuo.
-
Suspend the resulting solid in ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or used in the next step without further purification if of sufficient purity.
Conclusion
The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a cornerstone in the development of modern kinase inhibitors. Its ability to effectively mimic ATP and bind to the kinase hinge region has led to the discovery of numerous potent and selective inhibitors, including the approved drug Vemurafenib. The synthetic accessibility and the potential for diverse functionalization of the 7-azaindole core, primarily through palladium-catalyzed cross-coupling reactions, ensure its continued importance in drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 1H-pyrrolo[3,2-b]pyridin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine (6-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation required to synthesize libraries of these compounds, enabling the introduction of diverse aryl and heteroaryl substituents. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of halogenated 1H-pyrrolo[3,2-b]pyridin-7-amine derivatives.
The presence of the 7-amino group on the pyridine ring can pose challenges due to potential coordination with the palladium catalyst, which may lead to catalyst inhibition.[1] However, by carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved, often without the need for protecting the amine functionality.[1] These compounds are of significant interest as they can act as potent inhibitors in various signaling pathways, such as the NF-κB pathway, by targeting kinases like IKKα.
Data Presentation: Comparative Reaction Conditions
The successful Suzuki-Miyaura coupling of halogenated this compound derivatives is highly dependent on the reaction conditions. The following table summarizes conditions for the coupling of related amino-substituted pyridines and azaindoles to provide a starting point for optimization.
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 | [1] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2.0) | Toluene | 100 | 18 | 92 | [1] |
| 3 | 3-Bromo-1H-pyrrolo[3,2-g]isoquinoline | 2-Chloropyridine-4-boronic acid | Pd(PPh₃)₄ (0.02) | - | Na₂CO₃ (3.0) | DMF/H₂O (4:1) | 100 (MW) | 0.5 | 51 | [2] |
| 4 | 3-Bromo-1H-pyrrolo[3,2-g]isoquinoline | 6-Aminopyridine-3-boronic acid pinacol ester | Pd(PPh₃)₄ (0.02) | - | Na₂CO₃ (3.0) | DMF/H₂O (4:1) | 100 (MW) | 0.5 | 65 | [2] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | 1,4-Dioxane | 80 | 6 | 88 | [3] |
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of a halo-1H-pyrrolo[3,2-b]pyridin-7-amine derivative (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine). Optimization may be required based on the specific aryl boronic acid used.
Protocol 1: Conventional Heating
This protocol is based on standard conditions for amino-substituted pyridines.[1]
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[1]
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[1]
-
Nitrogen or Argon source
-
Schlenk flask or sealed reaction tube
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 6-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).[1]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[1]
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[1]
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave Irradiation
This protocol utilizes microwave heating to potentially reduce reaction times significantly, based on conditions for a similar heterocyclic system.[2]
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
-
Arylboronic acid or boronic ester (1.5-3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)[2]
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)[2]
-
DMF and degassed water (4:1 mixture)[2]
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 6-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine (1.0 equiv), the arylboronic acid or ester (1.5-3.0 equiv), sodium carbonate (3.0 equiv), and Pd(PPh₃)₄ (2 mol%).[2]
-
Add the DMF/water (4:1) solvent system.
-
Seal the vial and place it in the microwave reactor.
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a general workflow for the experiment.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of Non-Canonical NF-κB Pathway
Derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), a close isomer of the target scaffold, have been identified as inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway. This pathway is crucial in immune responses and is often dysregulated in cancer.
Caption: Inhibition of the non-canonical NF-κB pathway by targeting IKKα.
References
Designing Next-Generation FGFR Inhibitors: Application Notes for a 1H-pyrrolo[3,2-b]pyridin-7-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors based on a versatile 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold. Dysregulation of FGFR signaling is a key driver in various cancers, making it a compelling target for therapeutic intervention. The this compound (6-azaindole) core offers a unique chemical space for developing potent and selective FGFR inhibitors.
Introduction to the this compound Scaffold
The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to mimic the interactions of endogenous ligands with biological targets. The strategic placement of the nitrogen atom in the pyridine ring can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and provides an additional point for hydrogen bonding interactions within the kinase hinge region of FGFR. The 7-amino substituent serves as a key anchor for building diverse chemical libraries to explore the ATP-binding pocket of FGFRs.
FGFR Signaling Pathway and Inhibition
Fibroblast Growth Factors (FGFs) bind to their cognate FGFRs, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, caused by gene amplification, mutations, or fusions, can lead to uncontrolled cell growth and tumor progression. Small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain can effectively block these downstream signals.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize hypothetical but representative quantitative data for newly synthesized this compound derivatives against various FGFR isoforms and cancer cell lines. This structured format allows for easy comparison of structure-activity relationships (SAR).
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound ID | R Group at 7-amino | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Example-001 | 3,5-dimethoxyphenyl | 15 | 25 | 30 | 800 |
| Example-002 | 2,6-dichloro-3,5-dimethoxyphenyl | 5 | 8 | 12 | 550 |
| Example-003 | 4-(methylpiperazin-1-yl)phenyl | 20 | 35 | 45 | >1000 |
| AZD4547 (Ref) | - | 0.2 | 2.5 | 1.8 | 165 |
Table 2: In Vitro Cellular Antiproliferative Activity (GI50, µM)
| Compound ID | NCI-H1581 (FGFR1 amp) | SNU-16 (FGFR2 amp) | RT-112 (FGFR3 mut) |
| Example-001 | 0.5 | 0.8 | 1.2 |
| Example-002 | 0.1 | 0.2 | 0.4 |
| Example-003 | 1.5 | 2.1 | 3.5 |
| AZD4547 (Ref) | 0.01 | 0.02 | 0.05 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound based FGFR inhibitors are provided below.
Protocol 1: Synthesis of the this compound Scaffold
This protocol outlines a general synthetic route to the core scaffold, which can then be further derivatized.
Step 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine (6-Azaindole) Core
A scalable synthesis can be achieved via an electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines.[1]
-
Materials: Substituted 3-amino-4-methylpyridine, Trifluoroacetic anhydride (TFAA).
-
Procedure:
-
Dissolve the 3-amino-4-methylpyridine derivative in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic anhydride (TFAA) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 6-azaindole core.
-
Step 2: Halogenation at the 7-Position
-
Materials: 1H-pyrrolo[3,2-b]pyridine, N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), suitable solvent (e.g., DMF or CH2Cl2).
-
Procedure:
-
Dissolve the 6-azaindole in the chosen solvent.
-
Add NBS or NIS portion-wise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the 7-halo-6-azaindole.
-
Step 3: Amination of the 7-Position
This can be achieved via nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination.
-
Method A: Microwave-assisted Nucleophilic Aromatic Substitution [2]
-
Materials: 7-chloro-1H-pyrrolo[3,2-b]pyridine, desired primary or secondary amine, acid catalyst (e.g., HCl), solvent (e.g., ethanol).
-
Procedure:
-
Combine the 7-chloro-6-azaindole, the amine, and the acid catalyst in a microwave-safe vial.
-
Add the solvent and seal the vial.
-
Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 150 °C for 30 minutes).
-
After cooling, purify the product directly by preparative HPLC or traditional workup and column chromatography.
-
-
-
Method B: Buchwald-Hartwig Amination
-
Materials: 7-bromo-1H-pyrrolo[3,2-b]pyridine, desired amine, palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu), anhydrous solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the 7-bromo-6-azaindole and the amine.
-
Add the anhydrous solvent and heat the mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, filter through celite, and concentrate.
-
Purify the residue by column chromatography.
-
-
Protocol 2: In Vitro FGFR Kinase Inhibition Assay
This protocol describes a method to determine the IC50 values of the synthesized compounds against FGFR isoforms.
-
Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method. It measures the phosphorylation of a substrate by the kinase.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the recombinant FGFR enzyme, a biotinylated substrate peptide, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine the IC50 values by fitting the data to a dose-response curve.
-
Protocol 3: Cellular Proliferation Assay
This protocol measures the effect of the inhibitors on the proliferation of cancer cell lines with known FGFR alterations.
-
Assay Principle: The MTT or CellTiter-Glo® assay measures cell viability.
-
Procedure:
-
Seed cancer cells (e.g., NCI-H1581, SNU-16) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
For the MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
-
Protocol 4: Western Blot Analysis of FGFR Signaling
This protocol confirms that the inhibitor is acting on the intended pathway within the cells.
-
Procedure:
-
Seed cells and, after attachment, serum-starve them for 24 hours.
-
Pre-treat the cells with the inhibitor at various concentrations for 2 hours.
-
Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to assess the inhibition of FGFR phosphorylation and downstream signaling.
-
Protocol 5: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of lead compounds in an animal model.
-
Procedure:
-
Implant human tumor cells with FGFR alterations (e.g., RT-112) subcutaneously into immunocompromised mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and selective FGFR inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro, and in vivo evaluation of these compounds. Through systematic exploration of the structure-activity relationships, this scaffold has the potential to yield potent drug candidates for the treatment of FGFR-driven cancers.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles - Enamine [enamine.net]
Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridin-7-amine and Its Isomers as Core Scaffolds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and extensive medicinal chemistry applications for the specific scaffold, 1H-pyrrolo[3,2-b]pyridin-7-amine, are limited in publicly available literature. This document provides a comprehensive overview of the broader pyrrolopyridine class of compounds, with a focus on the well-studied isomers 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[2,3-c]pyridin-7-amine. The principles, targets, and methodologies described herein serve as a valuable guide for the potential application and study of the this compound core.
Introduction to Pyrrolopyridines in Medicinal Chemistry
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines and indoles allows them to function as bioisosteres, interacting with a wide range of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity and selectivity for various enzymes and receptors. Different isomers of the pyrrolopyridine scaffold have been successfully utilized to develop potent inhibitors for kinases, enzymes, and ion channels, leading to clinical candidates for various diseases, particularly cancer.
Key Biological Targets and Applications
While data on this compound is scarce, its isomers have been extensively explored as scaffolds for targeting several key proteins involved in disease progression.
Kinase Inhibition
The pyrrolopyridine core is a prevalent scaffold in the design of kinase inhibitors.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a crucial driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[1] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.
-
Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a serine-threonine kinase essential for the initiation of DNA replication and is a promising target in oncology.[2][3] The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of highly potent and selective Cdc7 inhibitors.[2][3]
Enzyme Inhibition
-
H+/K+ ATPase (Proton Pump): The 1H-pyrrolo[2,3-c]pyridin-7-amine core has been identified as a key pharmacophore for potassium-competitive acid blockers (P-CABs).[4][5] These compounds inhibit the gastric proton pump, offering a therapeutic approach for acid-related disorders.
Quantitative Data Summary
The following tables summarize the in vitro activities of various derivatives based on pyrrolopyridine scaffolds against their respective targets.
Table 1: 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 4h | FGFR1 | 7 | - | [1] |
| FGFR2 | 9 | - | [1] | |
| FGFR3 | 25 | - | [1] | |
| FGFR4 | 712 | - | [1] | |
| 42 | Cdc7 | 7 | - | [2] |
Table 2: 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as H+/K+ ATPase Inhibitors
| Compound ID | Target | IC50 (nM) | In vivo Activity (% inhibition @ 1 mg/kg, i.v. in rats) | Reference |
| 1 | H+/K+ ATPase | 27 | 62 | [4] |
| 5d | H+/K+ ATPase | 18 | 95 | [4] |
| 5e | H+/K+ ATPase | 11 | 98 | [4] |
| 10c | H+/K+ ATPase | 12 | 85 | [4] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways is crucial for elucidating the mechanism of action of these compounds.
FGFR Signaling Pathway
FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold block the downstream signaling cascade initiated by FGF binding, thereby inhibiting cell proliferation, survival, and angiogenesis.[6][7]
Caption: FGFR Signaling Pathway Inhibition.
Cdc7 Kinase in Cell Cycle Regulation
Cdc7 kinase plays a pivotal role in the G1/S phase transition by phosphorylating components of the pre-replication complex, such as Mcm2, which is essential for the initiation of DNA synthesis.[8][9][10] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold block this phosphorylation event, leading to cell cycle arrest and apoptosis in cancer cells.[8][10]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Small-molecule Articles | Smolecule [smolecule.com]
Application Note: High-Throughput Screening Assays for Libraries of 1H-pyrrolo[3,2-b]pyridin-7-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors.[1][2] Derivatives of this core structure have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[3][4][5] High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[3][6] This application note provides detailed protocols for high-throughput screening of this compound derivative libraries using a luminescence-based kinase assay and a colorimetric cell proliferation assay.
Target Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[7][8][9] These pathways are crucial for normal cell growth and survival. However, in many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor growth.[8][10][11] Therefore, inhibiting EGFR and its downstream signaling is a key strategy in cancer therapy. The this compound derivatives are being investigated for their potential to inhibit kinases within this pathway.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
The high-throughput screening process involves a primary screen to identify initial "hits" from the compound library, followed by a secondary screen to confirm their activity and assess their potency and cellular effects.
Caption: High-Throughput Screening Experimental Workflow.
Experimental Protocols
Primary Screen: Luminescence-Based Kinase Assay (Adapted from ADP-Glo™)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.[12][13] A potent inhibitor will result in low ADP production and thus a low luminescent signal.[12]
Materials:
-
Purified target kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP
-
This compound derivative library
-
Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, opaque plates
-
Plate-reading luminometer
Protocol:
-
Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Reaction Buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Secondary Screen: MTS Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14] It is used to assess the cytotoxic or cytostatic effects of the hit compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 - human lung carcinoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from the primary screen
-
MTS reagent
-
96-well clear, flat-bottom plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Add 10 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[15][16]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate spectrophotometer.[15]
Data Presentation
The quantitative data from the primary and secondary screens should be summarized for easy comparison.
Table 1: Primary Screen Hit Summary
| Compound ID | Concentration (µM) | % Inhibition (Kinase Activity) | Hit (Y/N) |
| Cmpd-001 | 10 | 85.2 | Y |
| Cmpd-002 | 10 | 12.5 | N |
| Cmpd-003 | 10 | 92.1 | Y |
| ... | ... | ... | ... |
Table 2: Secondary Screen - Dose-Response Data
| Compound ID | Kinase Assay IC₅₀ (µM) | Cell Proliferation Assay IC₅₀ (µM) |
| Cmpd-001 | 0.15 | 1.2 |
| Cmpd-003 | 0.08 | 0.5 |
| ... | ... | ... |
Conclusion
The described high-throughput screening assays provide a robust and efficient platform for the identification and characterization of novel kinase inhibitors from a library of this compound derivatives. The combination of a biochemical kinase assay for primary screening and a cell-based proliferation assay for secondary screening allows for the selection of potent and cell-permeable lead compounds for further drug development. These protocols are adaptable to various kinase targets and cell lines, making them a valuable tool in cancer drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. cohesionbio.com [cohesionbio.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1H-pyrrolo[3,2-b]pyridin-7-amine Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. This technology offers a powerful alternative to traditional small-molecule inhibitors, particularly for challenging or "undruggable" targets. A typical PROTAC consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold as a warhead. This scaffold is a key component of numerous kinase inhibitors, making it an attractive starting point for developing PROTACs against various kinase targets. The following sections will focus on a representative PROTAC targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical mediator in inflammatory signaling pathways and a high-value target in oncology and autoimmune diseases.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of action for a PROTAC molecule.
Synthesis of an IRAK4-Targeting PROTAC
The synthesis of a this compound based PROTAC targeting IRAK4 can be conceptually divided into three main stages: synthesis of the warhead, synthesis of the linker and E3 ligase ligand, and final coupling to yield the PROTAC molecule.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target PROTAC.
Experimental Protocols
Protocol 1: Synthesis of Functionalized this compound Warhead
This protocol describes a plausible route for synthesizing the warhead with a handle for linker attachment, based on common organic chemistry transformations.
Materials:
-
Substituted 2,3-dihalopyridine
-
Appropriate boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvents (e.g., DMF, Dioxane, Toluene)
-
Standard workup and purification reagents
Procedure:
-
Suzuki Coupling: To a solution of the dihalopyridine (1.0 eq) in a suitable solvent, add the boronic acid/ester (1.1 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the functionalized pyrrolopyridine core.
-
Introduction of Linker Attachment Point: The resulting intermediate can be further modified. For example, a hydroxyl or amino group can be introduced on a substituent, which will serve as the attachment point for the linker. This can be achieved through standard functional group transformations.
Protocol 2: Synthesis of Linker-E3 Ligase Ligand Conjugate
This protocol outlines the synthesis of a VHL ligand and its conjugation to a PEG-based linker.
Materials:
-
Hydroxyproline methyl ester hydrochloride
-
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate
-
Appropriate PEG linker with a terminal carboxylic acid and a protected amine
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, Et₃N)
-
Deprotection reagents (e.g., TFA)
-
Solvents (e.g., DCM, DMF)
Procedure:
-
VHL Ligand Synthesis: Synthesize the VHL ligand according to established literature procedures. This typically involves a multi-step synthesis starting from hydroxyproline.
-
Linker Activation: Activate the carboxylic acid group of the PEG linker (1.0 eq) with a coupling reagent like HATU (1.1 eq) in the presence of a base such as DIPEA (2.0 eq) in an anhydrous solvent like DMF.
-
Coupling to VHL Ligand: Add the VHL ligand (1.0 eq) to the activated linker solution and stir at room temperature until the reaction is complete.
-
Deprotection: Remove the protecting group from the other end of the linker (e.g., a Boc group using TFA in DCM) to reveal a free amine, which will be used for coupling to the warhead.
-
Purify the linker-E3 ligase ligand conjugate by HPLC.
Protocol 3: Final PROTAC Assembly
This protocol describes the final coupling of the warhead to the linker-E3 ligase ligand conjugate.
Materials:
-
Functionalized this compound warhead (with a carboxylic acid handle)
-
Linker-E3 ligase ligand conjugate (with a free amine)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add the linker-E3 ligase ligand conjugate (1.0 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following tables summarize representative quantitative data for a hypothetical IRAK4-targeting PROTAC based on the this compound scaffold. These values are based on typical data reported for similar PROTACs in the literature.
Table 1: Synthetic Yields
| Step | Product | Typical Yield (%) |
| Warhead Synthesis (Functionalized Core) | Functionalized this compound | 40-60 |
| Linker-E3 Ligand Conjugate Synthesis | PEG-VHL Ligand | 50-70 |
| Final PROTAC Assembly | Final IRAK4 PROTAC | 30-50 |
Table 2: In Vitro Biological Activity
| Assay | Parameter | Value | Cell Line |
| IRAK4 Binding Assay | IC₅₀ (nM) | 10 - 50 | N/A |
| IRAK4 Degradation Assay | DC₅₀ (nM) | 5 - 25 | THP-1 |
| IRAK4 Degradation Assay | Dₘₐₓ (%) | > 90 | THP-1 |
| Cell Viability Assay | GI₅₀ (nM) | 20 - 100 | OCI-Ly10 |
Biological Evaluation Protocols
Protocol 4: Western Blotting for IRAK4 Degradation
Purpose: To quantify the degradation of IRAK4 protein in cells treated with the PROTAC.
Materials:
-
Cell line (e.g., THP-1, OCI-Ly10)
-
PROTAC compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-IRAK4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours). Include a condition where cells are pre-treated with a proteasome inhibitor before adding the PROTAC.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the IRAK4 signal to the loading control (GAPDH or β-actin). Calculate the percentage of IRAK4 remaining relative to the DMSO control. Plot the percentage of remaining IRAK4 against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 5: Cell Viability Assay
Purpose: To assess the effect of the PROTAC on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., OCI-Ly10)
-
PROTAC compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the percentage of cell viability against the logarithm of the PROTAC concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
IRAK4 Signaling Pathway
The following diagram illustrates the role of IRAK4 in the NF-κB signaling pathway, which is a key driver of inflammation and cell survival. Degradation of IRAK4 by a PROTAC is expected to block this pathway.
Caption: Simplified IRAK4-mediated NF-κB signaling pathway.
Application Notes: Development of [¹⁸F]PF-7A, a Radiolabeled 1H-pyrrolo[3,2-b]pyridin-7-amine for In Vivo Imaging of Kinase X
Introduction
The aberrant activity of "Kinase X," a novel serine/threonine kinase, has been strongly implicated in the pathophysiology of several neurodegenerative diseases. To facilitate drug development and understand in vivo target engagement, a specific and high-affinity positron emission tomography (PET) radiotracer is essential. This document describes the development and characterization of [¹⁸F]PF-7A (N-(2-[¹⁸F]fluoroethyl)-1H-pyrrolo[3,2-b]pyridin-7-amine), a novel PET tracer based on the 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold, for the non-invasive imaging and quantification of Kinase X in vivo.
Mechanism of Action
[¹⁸F]PF-7A is designed to be a competitive inhibitor of Kinase X. By binding to the ATP-binding site of the kinase, it blocks the downstream phosphorylation of substrate proteins. The fluorine-18 label allows for the external detection and quantification of the tracer's distribution, which serves as a proxy for the density and occupancy of Kinase X.
Caption: Hypothetical signaling pathway showing [¹⁸F]PF-7A inhibiting Kinase X.
Quantitative Data Summary
The following tables summarize the key quantitative data from the development and evaluation of [¹⁸F]PF-7A.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]PF-7A
| Parameter | Value |
|---|---|
| Precursor | N-(2-tosyloxyethyl)-1H-pyrrolo[3,2-b]pyridin-7-amine |
| Reaction Temperature | 120 °C |
| Reaction Time | 15 min |
| Radiochemical Yield (RCY) | >30% (non-decay corrected)[1] |
| Radiochemical Purity | >99%[1] |
| Molar Activity (Am) | 32–38 GBq/μmol at end of synthesis[2] |
| Total Synthesis Time | 80-85 min[2] |
Table 2: In Vitro Binding Affinity for Kinase X
| Compound | IC₅₀ (nM) |
|---|---|
| This compound (Scaffold) | 850 |
| PF-7A (non-radioactive standard) | 7.5 |
| Precursor (Tosylate) | >10,000 |
Table 3: Ex Vivo Biodistribution in a Transgenic Mouse Model (60 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) - Wild Type | % Injected Dose per Gram (%ID/g) - Transgenic |
|---|---|---|
| Brain | 2.15 ± 0.25 | 4.85 ± 0.41 |
| Blood | 1.50 ± 0.18 | 1.45 ± 0.22 |
| Liver | 15.6 ± 2.1 | 16.1 ± 1.9 |
| Kidney | 10.2 ± 1.5 | 10.8 ± 1.7 |
| Muscle | 0.95 ± 0.11 | 1.05 ± 0.15 |
| Bone | 1.20 ± 0.14 | 1.35 ± 0.19 |
Experimental Protocols
Protocol 1: Synthesis of Tosylate Precursor
This protocol describes the synthesis of the tosylate precursor required for radiolabeling, N-(2-tosyloxyethyl)-1H-pyrrolo[3,2-b]pyridin-7-amine.
Caption: Synthesis scheme for the precursor and the final radiotracer.
Materials:
-
This compound
-
Ethylene carbonate
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Hydroxyethylation: In a sealed vessel, combine this compound (1.0 eq) and ethylene carbonate (1.5 eq). Heat the mixture to 150 °C for 4 hours. Cool to room temperature and purify by silica gel chromatography to yield N-(2-hydroxyethyl)-1H-pyrrolo[3,2-b]pyridin-7-amine.
-
Tosylation: Dissolve the hydroxyethyl intermediate (1.0 eq) in anhydrous pyridine at 0 °C. Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the final tosylate precursor.
Protocol 2: Automated Radiosynthesis of [¹⁸F]PF-7A
This protocol details the automated, one-step nucleophilic substitution for producing [¹⁸F]PF-7A.[1]
Materials:
-
[¹⁸F]Fluoride in target water
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Tosylate precursor (5 mg)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/Water with 0.1% trifluoroacetic acid
-
C18 SPE cartridge for formulation
-
Sterile water and ethanol for injection
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.
-
Elution and Drying: Elute the trapped [¹⁸F]fluoride into the reactor vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under vacuum with a stream of nitrogen.
-
Radiolabeling Reaction: Add a solution of the tosylate precursor (1 mg) in anhydrous DMSO (500 µL) to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.[1] Heat the reaction vessel to 120 °C for 15 minutes.[1]
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto the semi-preparative HPLC system. Collect the fraction corresponding to [¹⁸F]PF-7A.
-
Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and co-elution with a non-radioactive standard. Measure molar activity.
Protocol 3: In Vivo PET Imaging in a Rodent Model
This protocol outlines the procedure for conducting a dynamic PET scan in a transgenic mouse model of neurodegeneration.
Materials:
-
Anesthetized transgenic and wild-type mice
-
Formulated [¹⁸F]PF-7A solution (3.7-7.4 MBq)
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Tail-vein catheter
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1.5% for maintenance). Place the animal on the scanner bed and secure a tail-vein catheter for injection.
-
Tracer Administration: Administer a bolus injection of [¹⁸F]PF-7A (100-200 µL) via the tail-vein catheter.
-
PET Scan: Start a dynamic 60-minute PET scan immediately upon tracer injection.
-
CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET data into multiple time frames. Co-register the PET images with the CT images. Draw regions of interest (ROIs) on specific brain areas (e.g., cortex, hippocampus) to generate time-activity curves (TACs) and calculate tracer uptake, often expressed as Standardized Uptake Value (SUV).
Caption: A typical workflow for the development of a novel PET radiotracer.
References
Application Notes and Protocols for Employing 1H-pyrrolo[3,2-b]pyridin-7-amine in Fragment-Based Drug Discovery Campaigns
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fragment, 1H-pyrrolo[3,2-b]pyridin-7-amine , in fragment-based drug discovery (FBDD) campaigns. This document outlines a strategic workflow, from initial screening to hit validation and progression, against a hypothetical target, Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis and a target of interest in oncology and metabolic diseases.
Introduction to this compound in FBDD
This compound is a valuable starting fragment for FBDD due to its desirable physicochemical properties. It possesses a low molecular weight, a defined three-dimensional structure, and hydrogen bond donors and acceptors, which are key features for effective and specific binding to protein targets. Its rigid bicyclic core provides a solid anchor for fragment growing and linking strategies to develop more potent and selective lead compounds.
Hypothetical Target: Acetyl-CoA Carboxylase 1 (ACC1)
For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting ACC1. Dysregulation of ACC1 is implicated in various diseases, making it an attractive therapeutic target. The protocols outlined below are tailored for an FBDD campaign against ACC1 but can be adapted for other protein targets.
Fragment-Based Drug Discovery Workflow
The overall workflow for an FBDD campaign employing this compound is depicted below. This iterative process involves primary screening, hit validation, structural characterization, and hit-to-lead optimization.
Experimental Protocols
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines the initial screening of a fragment library, including this compound, against immobilized ACC1 to identify binding events.
Materials:
-
Recombinant human ACC1 protein
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit
-
Fragment library dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of ACC1:
-
Activate the sensor chip surface using the amine coupling kit.
-
Inject ACC1 protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~10,000 RU.
-
Deactivate any remaining active esters.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a final concentration of 200 µM with a final DMSO concentration of 2%.
-
Inject fragments over the ACC1 and reference surfaces.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the surface with the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Identify fragments that show a significant binding response compared to the baseline.
-
Protocol 2: Hit Validation using NMR Spectroscopy (Saturation Transfer Difference)
This protocol is used to confirm the binding of hits identified from the primary screen.
Materials:
-
ACC1 protein
-
Validated fragment hits
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of ACC1 (e.g., 10 µM) in NMR buffer.
-
Prepare a stock solution of the fragment hit (e.g., 10 mM in d6-DMSO).
-
Add the fragment to the protein solution to a final concentration of 200 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the fragment in the presence and absence of ACC1.
-
Acquire STD NMR spectra with on-resonance saturation of the protein and off-resonance saturation.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Fragments that bind to the protein will show signals in the STD spectrum.
-
Protocol 3: Determination of Binding Affinity and Thermodynamics by Isothermal Titration Calorimetry (ITC)
This protocol provides quantitative data on the binding affinity (K D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the fragment-protein interaction.[1][2][3][4][5]
Materials:
-
ACC1 protein
-
Validated fragment hit
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze ACC1 and dissolve the fragment in the same ITC buffer to minimize buffer mismatch effects.
-
Prepare ACC1 at a concentration of 20-50 µM in the sample cell.
-
Prepare the fragment at a concentration of 0.5-1 mM in the injection syringe.
-
-
ITC Experiment:
-
Perform a series of injections of the fragment solution into the protein solution.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks and plot them against the molar ratio of fragment to protein.
-
Fit the data to a suitable binding model to determine K D, n, ΔH, and ΔS.
-
Protocol 4: Structural Characterization by X-ray Crystallography
This protocol aims to determine the three-dimensional structure of the ACC1-fragment complex, providing crucial information for structure-based drug design.[6][7][8][9]
Materials:
-
Highly pure and concentrated ACC1 protein
-
Validated fragment hit
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction facility
Procedure:
-
Crystallization:
-
Set up crystallization trials for ACC1 using vapor diffusion (sitting or hanging drop).
-
Optimize crystallization conditions to obtain diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soak the ACC1 crystals in a solution containing the fragment (e.g., 1-10 mM) and cryoprotectant.
-
Alternatively, co-crystallize ACC1 in the presence of the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement.
-
Refine the structure and model the bound fragment into the electron density map.
-
Protocol 5: Biochemical ACC1 Inhibition Assay
This protocol is used to determine the functional consequence of fragment binding, i.e., inhibition of ACC1 enzymatic activity.[10][11][12][13]
Materials:
-
ACC1 enzyme
-
Acetyl-CoA, ATP, and sodium bicarbonate
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™)
-
Test compounds (fragment and its derivatives)
Procedure:
-
Assay Setup:
-
Add assay buffer, ATP, acetyl-CoA, and sodium bicarbonate to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Initiate the reaction by adding the ACC1 enzyme.
-
-
Enzymatic Reaction and Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 6: Cell-Based Target Engagement and Pathway Modulation Assay
This protocol assesses the ability of optimized compounds to engage ACC1 in a cellular context and modulate downstream signaling.[14][15][16][17]
Materials:
-
Cancer cell line with high ACC1 expression (e.g., PC-3)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-ACC, anti-ACC, anti-FASN)
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of the test compounds for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ACC (p-ACC), total ACC, and Fatty Acid Synthase (FASN).
-
Use a suitable secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities to determine the effect of the compounds on ACC1 phosphorylation and FASN expression.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated during an FBDD campaign with this compound and its optimized analogs against ACC1.
Table 1: Biophysical Screening and Validation of Initial Fragment Hit
| Fragment ID | Compound | SPR Hit? | NMR Hit? | ITC K D (µM) | ITC ΔH (kcal/mol) | ITC TΔS (kcal/mol) | Ligand Efficiency (LE) |
| F01 | This compound | Yes | Yes | 450 | -5.2 | -0.8 | 0.35 |
Table 2: Structure-Activity Relationship (SAR) of Optimized Analogs
| Compound ID | Modification from F01 | ACC1 IC₅₀ (µM) | Cell-based p-ACC IC₅₀ (µM) |
| F01-A1 | Addition of a methyl group | 150 | > 200 |
| F01-A2 | Addition of a cyclopropyl group | 75 | 120 |
| F01-A3 | Addition of a phenyl group | 25 | 45 |
| F01-A4 | Phenyl group with a p-fluoro substituent | 8 | 15 |
Visualization of Key Processes
References
- 1. go.technologynetworks.com [go.technologynetworks.com]
- 2. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 6. youtube.com [youtube.com]
- 7. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 8. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 9. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. inits.at [inits.at]
Standard Operating Procedure for Buchwald-Hartwig Amination of Functionalized Azaindoles
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and drug discovery for the synthesis of aryl amines, which are prevalent in numerous biologically active compounds.[4][5] Functionalized azaindoles, in particular, are important scaffolds in pharmaceuticals, and the ability to efficiently append amine functionalities is crucial for developing new therapeutic agents.[4][6]
This document provides a standard operating procedure for the Buchwald-Hartwig amination of functionalized azaindoles, with a focus on halo-azaindoles. Azaindoles present unique challenges due to the presence of a pyrrolic N-H and the potential for the pyridine nitrogen to coordinate with the metal catalyst.[4] However, with the development of specialized bulky biarylphosphine ligands and robust palladium precatalysts, the selective C-N coupling of unprotected halo-azaindoles can be achieved with high efficiency and broad functional group tolerance.[4][5][6]
Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of functionalized azaindoles is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are commonly used.[4] Palladium precatalysts, such as those based on biaryl phosphine ligands, often provide faster reaction times and higher yields as they facilitate the in situ generation of the active Pd(0) species.[4]
Ligands: Bulky, electron-rich biaryl monophosphine ligands are essential for promoting the challenging amination of azaindoles.[7] Commonly used ligands include:
-
RuPhos: Generally effective for a wide range of secondary amines.[4]
-
XPhos: Also a versatile ligand for various amine couplings.[4]
-
SPhos: Another effective ligand for secondary amines.[4]
-
BrettPhos: Particularly effective for the coupling of primary amines, showing excellent selectivity for mono-arylation.[4]
Base: The choice of base is critical. While strong, non-nucleophilic bases are typically required, their compatibility with functional groups on the substrates must be considered.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): Often the optimal base for the amination of unprotected halo-azaindoles, as it can deprotonate both the amine and the azaindole N-H, potentially reducing side reactions.[4]
-
Sodium tert-butoxide (NaOtBu) and Cesium Carbonate (Cs₂CO₃): While commonly used in Buchwald-Hartwig reactions, these bases have been found to be less effective for the amination of unprotected halo-azaindoles with certain catalyst systems.[4]
Solvent: Anhydrous, aprotic solvents are necessary for this reaction. Tetrahydrofuran (THF) is often the solvent of choice when using LiHMDS as the base.[4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize the results from the Buchwald-Hartwig amination of various halo-azaindoles with a range of primary and secondary amines.
Table 1: Amination of 4-Chloro-7-azaindole with Secondary Amines [4]
| Entry | Amine | Product | Yield (%) |
| 1 | N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 94 |
| 2 | Morpholine | 4-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine | 92 |
| 3 | N-Phenylpiperazine | 4-(4-Phenylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 95 |
| 4 | N-Benzylmethylamine | N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 96 |
| 5 | Indoline | 4-(Indolin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 91 |
Reaction Conditions: 4-chloro-7-azaindole (0.5 mmol), amine (0.6 mmol), RuPhos precatalyst (1 mol%), RuPhos (1 mol%), LiHMDS (1.2 mmol), THF, 65 °C.
Table 2: Amination of 5-Bromo- and 6-Chloro-7-azaindoles with Secondary Amines [4]
| Entry | Azaindole | Amine | Product | Yield (%) |
| 1 | 5-Bromo-7-azaindole | N-Methylpiperazine | 5-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 93 |
| 2 | 5-Bromo-7-azaindole | Morpholine | 5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine | 90 |
| 3 | 5-Bromo-7-azaindole | N-Phenylpiperazine | 5-(4-Phenylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 94 |
| 4 | 6-Chloro-7-azaindole | N-Methylpiperazine | 6-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 85 |
Reaction Conditions: Halo-azaindole (0.5 mmol), amine (0.6 mmol), RuPhos precatalyst (1 mol%), RuPhos (1 mol%), LiHMDS (1.2 mmol), THF, 65 °C.
Table 3: Amination of Halo-7-azaindoles with Primary Amines [4]
| Entry | Azaindole | Amine | Product | Yield (%) |
| 1 | 4-Chloro-7-azaindole | Aniline | N-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 88 |
| 2 | 4-Chloro-7-azaindole | Benzylamine | N-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 85 |
| 3 | 5-Bromo-7-azaindole | Aniline | N-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine | 87 |
| 4 | 5-Bromo-7-azaindole | Cyclohexylamine | N-Cyclohexyl-1H-pyrrolo[2,3-b]pyridin-5-amine | 82 |
Reaction Conditions: Halo-azaindole (0.5 mmol), amine (0.6 mmol), BrettPhos precatalyst (1 mol%), BrettPhos (1 mol%), LiHMDS (1.2 mmol), THF, 65 °C.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of Halo-7-azaindoles:
Materials:
-
Halo-7-azaindole (e.g., 4-chloro-7-azaindole)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos precatalyst or BrettPhos precatalyst)
-
Ligand (e.g., RuPhos or BrettPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried glassware (reaction vial or flask, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the halo-7-azaindole (1.0 equiv), the palladium precatalyst (0.01-0.02 equiv), and the ligand (0.01-0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the amine (1.2 equiv) followed by anhydrous THF.
-
Addition of Base: Add the LiHMDS solution (2.4 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 65 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination of functionalized azaindoles.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridin-7-amine (7-Amino-4-azaindole)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 1H-pyrrolo[3,2-b]pyridin-7-amine. The primary focus is on the final amination step, typically a palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: The most prevalent and modern approach is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of a 7-halo-1H-pyrrolo[3,2-b]pyridine (e.g., 7-chloro- or 7-bromo-4-azaindole) with an ammonia equivalent or a protected amine, followed by deprotection. This method has largely replaced harsher techniques like nucleophilic aromatic substitution (SNAr) due to its broader substrate scope and milder reaction conditions.[1]
Q2: My Buchwald-Hartwig amination of 7-chloro-1H-pyrrolo[3,2-b]pyridine is giving a low yield. What are the likely causes?
A2: Low yields in this reaction can often be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atoms in the 4-azaindole core can coordinate with the palladium catalyst, leading to inhibition.
-
Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, which can lead to a slow or incomplete reaction.
-
Side Reactions: The primary side reaction of concern is hydrodehalogenation, where the starting material is reduced, removing the halogen and preventing the desired amination.
-
Poor Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to low turnover and catalyst decomposition.
-
Base Incompatibility: The choice of base is crucial. It must be strong enough to deprotonate the amine but not so harsh that it causes degradation of the starting material or product.
Q3: Which palladium catalyst and ligand combination is recommended for the amination of a 7-halo-4-azaindole?
A3: For amination of heteroaryl chlorides, sterically hindered and electron-rich phosphine ligands are generally preferred. Catalyst systems based on ligands like RuPhos, XPhos, or DavePhos have shown great success in the amination of the isomeric 7-azaindoles and are a good starting point for optimization.[2][3][4] Using a pre-formed palladium catalyst, such as a RuPhos-palladium precatalyst, can also improve reaction efficiency and reproducibility.[3][4]
Q4: Should I protect the N-H of the pyrrole ring before the amination reaction?
A4: While methods for the amination of unprotected halo-azaindoles exist, N-protection can be beneficial.[2][4][5] The unprotected N-H can potentially react with the base or catalyst, leading to side products. However, some modern catalyst systems are highly selective for the C-X bond over the N-H bond. If you are experiencing issues with side reactions, considering an N-protecting group (e.g., Boc, SEM, or tosyl) is a valid strategy. Keep in mind that this will add extra steps for protection and deprotection to your synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Buchwald-Hartwig amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inactive catalyst or insufficient catalyst loading. 2. Inefficient oxidative addition (especially with chloro-substrates). 3. Reaction temperature is too low. | 1. Use a fresh, high-quality palladium precatalyst. Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%). 2. Switch to a more reactive starting material (7-bromo- instead of 7-chloro-4-azaindole). Use a ligand designed for C-Cl activation (e.g., RuPhos, SPhos). 3. Increase the reaction temperature in 10-20°C increments. |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of water or other protic impurities. 2. The chosen base is promoting β-hydride elimination. 3. The ligand is not effectively promoting reductive elimination. | 1. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents. 2. Switch to a different base. For example, if using NaOtBu, try LiHMDS or Cs₂CO₃. 3. Use a bulkier, more electron-rich ligand to accelerate the final reductive elimination step. |
| Multiple Unidentified Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. The substrate or product is unstable to the reaction conditions. 3. Oxygen contamination leading to catalyst decomposition. | 1. Lower the reaction temperature and increase the reaction time. 2. Consider protecting the pyrrole N-H. Run the reaction under milder conditions if possible. 3. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality (catalyst, base, solvent). 2. Inconsistent reaction setup and atmosphere control. 3. Challenges with large-scale reactions. | 1. Use reagents from the same batch or qualify new batches before use. 2. Standardize the procedure for drying solvents and purging the reaction vessel. 3. For larger scale, ensure efficient stirring and heat transfer. Note that some conditions do not scale well and may require re-optimization.[2][5] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for Buchwald-Hartwig aminations of related halo-azaindoles. These can be used as a starting point for the optimization of this compound synthesis.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Pd G2 / RuPhos | LiHMDS | THF | 65 | 94 | Henderson et al., 2010[4] |
| 4-Bromo-N-methyl-7-azaindole | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 92 | Reddy et al., 2012[2][5] |
| 4-Bromo-N-ethyl-7-azaindole | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 | Reddy et al., 2012[2][5] |
| 4-Chloro-7-azaindole | N-Benzylmethylamine | RuPhos Pd G2 / RuPhos | Not Specified | Not Specified | Not Specified | 33 | Andersson et al., 2017[3] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of 7-Chloro-1H-pyrrolo[3,2-b]pyridine
This protocol is adapted from established procedures for the amination of the isomeric 4-chloro-7-azaindole and should be optimized for the specific substrate.[4]
Materials:
-
7-Chloro-1H-pyrrolo[3,2-b]pyridine
-
Ammonia source (e.g., LHMDS as an ammonia surrogate, or aqueous ammonia)
-
Palladium precatalyst (e.g., RuPhos Pd G2)
-
Ligand (e.g., RuPhos)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add anhydrous THF via syringe.
-
In a separate flask, prepare a solution of the ammonia source. If using an ammonia surrogate like LHMDS, it is often used in slight excess (e.g., 1.2 eq).
-
Add the base (e.g., LiHMDS, 2.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 1-24 hours).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for improving the reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Purification techniques for crude 1H-pyrrolo[3,2-b]pyridin-7-amine via flash chromatography
Technical Support Center: Purification of 1H-pyrrolo[3,2-b]pyridin-7-amine
This guide provides technical support for the purification of crude this compound using flash chromatography. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound challenging with standard silica gel chromatography?
A1: this compound is a basic organic amine. The primary challenge arises from the acid-base interaction between the basic amine groups and the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can lead to significant peak tailing, irreversible adsorption, sample degradation, and overall poor separation and low yield.[1][3]
Q2: What is the most common strategy to improve the purification of basic amines on silica gel?
A2: The most common and effective strategy is to add a small amount of a competing amine modifier to the mobile phase.[2][4] Bases like triethylamine (Et₃N or TEA), ammonium hydroxide, or ammonia in methanol are frequently used.[1][2] These modifiers neutralize the acidic sites on the silica gel, preventing strong interactions with the target amine and allowing for better elution and peak shape.[1]
Q3: What stationary phase alternatives to silica gel can be used?
A3: To avoid the issues associated with acidic silica, you can use alternative stationary phases. Good options include amine-functionalized silica or basic alumina.[1][2] Amine-functionalized silica columns simplify the process as the amine functionality is bonded to the stationary phase, often eliminating the need for a competing amine in the mobile phase.[2] Reversed-phase chromatography can also be an effective alternative.[1]
Q4: When should I consider using reversed-phase flash chromatography?
A4: Reversed-phase flash chromatography is an excellent option for polar and ionizable compounds like this compound.[1] It is particularly useful when the crude mixture contains polar, water-soluble impurities.[2] For basic amines, using an alkaline mobile phase (e.g., adding 0.1% TEA) is recommended. At a higher pH, the amine is in its free-base form, making it more lipophilic (less polar) and increasing its retention and separation on a non-polar stationary phase.[1]
Troubleshooting Guide
This section addresses common problems encountered during the flash chromatography purification of this compound.
Caption: Troubleshooting logic for common flash chromatography issues.
Q5: My compound is streaking badly or tailing on the column. What should I do?
-
Symptoms: The product elutes over a large number of fractions with a characteristic "tail," and the peak shape is broad and asymmetrical.
-
Possible Cause: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[1]
-
Troubleshooting Steps:
-
Add a Base Modifier: Incorporate a competing amine like triethylamine (Et₃N) or ammonium hydroxide into your mobile phase.[2][4] Start with 0.5% (v/v) and increase to 1-2% if necessary. Ensure the modifier is present in both the equilibration solvent and the gradient.[1]
-
Change Stationary Phase: If adding a base is not sufficient or desirable, switch to an amine-functionalized silica column, which is designed to minimize these interactions.[2]
-
Q6: My product is not coming off the column, even at high solvent polarity.
-
Symptoms: You have run a full gradient (e.g., up to 10-20% MeOH in DCM), but there is no sign of your product in the collected fractions.
-
Possible Causes:
-
Troubleshooting Steps:
-
Confirm Stability: Before running a column, spot your crude material on a silica TLC plate and let it sit for an hour. Then, elute it to see if any degradation has occurred.[3]
-
Use a Modifier: As with tailing, the addition of triethylamine or ammonium hydroxide can disrupt the strong binding and facilitate elution.[1]
-
Flush the Column: Try flushing the column with a very strong solvent system, such as 5-10% ammonium hydroxide in methanol, to recover the bound material.
-
Q7: I am getting a low recovery of my product after purification. What happened?
-
Symptoms: The final mass of the purified product is significantly lower than expected based on the crude input. TLC analysis of the column fractions shows the disappearance of the product spot.
-
Possible Cause: The compound is likely unstable on silica gel and is degrading during the purification process.[3][4]
-
Troubleshooting Steps:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with the mobile phase containing a base (e.g., 1% Et₃N) before loading your sample. This neutralizes the most acidic sites.[4]
-
Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate and a steeper gradient.
-
Change the System: Switch to a more inert stationary phase like basic alumina or consider reversed-phase chromatography.[1][2]
-
Data Presentation: Recommended Conditions & Impurities
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice, but requires a basic modifier.[4] |
| Amine-Functionalized Silica | Ideal for basic amines to prevent tailing; may not require a modifier.[2] | |
| Eluent System 1 | Dichloromethane (DCM) / Methanol (MeOH) | A common system for polar compounds. Start with a gradient of 0% to 10% MeOH.[1][4] |
| Eluent System 2 | Ethyl Acetate (EtOAc) / Hexanes | Useful if impurities have similar polarity in DCM/MeOH. Start with a 20% to 80% EtOAc gradient.[4] |
| Eluent Modifier | 0.5 - 2% Triethylamine (Et₃N) | Add to the eluent to neutralize silica and significantly reduce tailing.[4][5] |
Table 2: Common Potential Impurities in Synthesis
| Impurity Type | Possible Identity | Rationale |
| Unreacted Starting Materials | Precursors to the pyrrolopyridine core | May persist due to incomplete reaction.[4] |
| Isomeric Impurities | Positional isomers | Can form if reaction regioselectivity is not 100% during the ring formation or amination.[4] |
| Side Products | Over-aminated or by-products from cyclization | May result from non-optimal reaction conditions (temperature, time).[4][6] |
| Hydrolysis Products | N-oxides or other oxidized forms | The amine group can be susceptible to oxidation or hydrolysis, especially during workup.[4] |
Experimental Protocols
Protocol: Flash Chromatography on Silica Gel with a Basic Modifier
This protocol outlines a standard procedure for purifying crude this compound.
Caption: Standard workflow for flash chromatography purification.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like DCM/MeOH.[4]
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3 times the mass of the crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator.
2. Column and Solvent Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Prepare the mobile phases. For a DCM/MeOH system, prepare "Solvent A" (e.g., 1% triethylamine in DCM) and "Solvent B" (e.g., 1% triethylamine in 9:1 DCM/MeOH).
3. Column Packing and Equilibration:
-
Pack the column with silica gel using a slurry method with a non-polar solvent like hexanes or your initial eluent.[4]
-
Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase (Solvent A) to ensure the entire stationary phase is neutralized by the triethylamine.[1]
4. Sample Loading:
-
If using a liquid load, carefully pipette the dissolved sample onto the top of the silica bed, ensuring the bed is not disturbed.
-
If using a dry load, carefully add the silica-adsorbed sample to the top of the packed column to form a uniform layer.
5. Elution and Fraction Collection:
-
Begin the elution with the initial solvent system (100% Solvent A).
-
Gradually increase the polarity by running a linear gradient from 0% to 100% Solvent B over 10-15 column volumes.[4][7]
-
Collect fractions throughout the run, monitoring the elution profile with a UV detector.
6. Analysis and Concentration:
-
Analyze the collected fractions using TLC or LC-MS to identify those containing the pure product.[4]
-
Combine the fractions that contain the pure compound.
-
Remove the solvent under reduced pressure. Note that removing triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
References
- 1. biotage.com [biotage.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Multi-Step Azaindole Synthesis
Welcome to the technical support center for multi-step azaindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in multi-step azaindole synthesis?
A1: The synthesis of azaindoles is often complicated by several factors, primarily stemming from the electron-deficient nature of the pyridine ring. This can lead to low yields, lack of regioselectivity, and the formation of various side products. Common issues include incomplete reactions, polymerization, formation of regioisomers, and catalyst deactivation in cross-coupling reactions. Careful control of reaction conditions and selection of appropriate starting materials are crucial for a successful synthesis.
Q2: How does the position of the nitrogen atom in the pyridine ring affect the reactivity and potential for side reactions?
A2: The position of the nitrogen atom significantly influences the electronic properties of the azaindole ring system, dictating its reactivity. For instance, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, a common step in many indole syntheses. This deactivation can necessitate harsh reaction conditions, which in turn can lead to decomposition and the formation of tar-like byproducts. The basicity of the pyridine nitrogen can also lead to side reactions, such as catalyst poisoning in palladium-catalyzed processes.
Q3: What are the key strategies for improving the yield and purity of the final azaindole product?
A3: Improving yield and purity in azaindole synthesis often involves a multi-faceted approach. Key strategies include:
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst/reagent concentration is critical.
-
Starting Material Modification: The introduction of activating or directing groups on the starting materials can significantly improve yields and regioselectivity.
-
Protecting Group Strategy: Judicious use of protecting groups for the pyrrole nitrogen can prevent unwanted side reactions and direct functionalization.
-
Purification Techniques: Employing appropriate chromatographic techniques, such as flash column chromatography with optimized solvent systems, and recrystallization are essential for isolating the desired product from a complex mixture of byproducts.
Troubleshooting Guides for Common Azaindole Synthesis Methods
This section provides detailed troubleshooting for specific side reactions encountered in popular azaindole synthesis routes.
Fischer Indole Synthesis of Azaindoles
The Fischer indole synthesis, a classic method for indole formation, can be challenging when applied to azaindoles due to the electronic properties of the pyridine ring.
Issue: Low or No Yield of the Desired Azaindole
-
Possible Cause 1: Unfavorable electronic effects of the pyridine ring. The electron-deficient nature of the pyridine ring can hinder the key-sigmatropic rearrangement step.
-
Solution: Introduce an electron-donating group (EDG) onto the pyridylhydrazine starting material. EDGs increase the electron density of the ring, facilitating the rearrangement.[1]
-
-
Possible Cause 2: Inappropriate acid catalyst. The choice and concentration of the acid catalyst are critical. A weak acid may not be sufficient to promote the reaction, while a strong acid at high concentrations can lead to degradation.
-
Solution: Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.
-
-
Possible Cause 3: High reaction temperature leading to decomposition. Elevated temperatures can cause the formation of intractable tars and polymers.
-
Solution: Start with milder reaction conditions and gradually increase the temperature. Monitor the reaction closely by TLC or LC-MS to identify the optimal temperature for product formation without significant decomposition.
-
Issue: Formation of Regioisomers
-
Possible Cause: Use of unsymmetrical ketones. Unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric azaindoles.
-
Solution: The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction temperature. Steric hindrance on the ketone can also direct the reaction towards the less hindered product. A systematic optimization of reaction conditions may be necessary to favor the desired isomer.
-
Troubleshooting Workflow for Fischer Azaindole Synthesis
Bartoli Indole Synthesis of Azaindoles
The Bartoli synthesis is a powerful method for preparing 7-substituted indoles and can be adapted for azaindole synthesis, but it is not without its challenges.
Issue: Low Yield of the Desired Azaindole
-
Possible Cause 1: Lack of a substituent ortho to the nitro group. The Bartoli reaction is often inefficient without a sterically bulky group ortho to the nitro group, which facilitates the key-sigmatropic rearrangement.[2]
-
Solution: If possible, start with a nitropyridine that has a substituent at the position ortho to the nitro group. Even a halogen atom at this position can significantly improve the yield.[3]
-
-
Possible Cause 2: Poor quality or insufficient Grignard reagent. The success of the Bartoli reaction is highly dependent on the quality and quantity of the vinyl Grignard reagent.
-
Solution: Use freshly prepared or titrated vinyl Grignard reagent. Typically, at least three equivalents are required for the reaction with nitroarenes.[2]
-
-
Possible Cause 3: Dimerization or polymerization of starting materials or intermediates. At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Run the reaction at a higher dilution to favor the intramolecular pathway.
-
Issue: Formation of Aniline Byproducts
-
Possible Cause: Complete reduction of the nitro group. In the presence of excess Grignard reagent, the nitro group can be fully reduced to an amino group, leading to the formation of aminopyridine byproducts.
-
Solution: Carefully control the stoichiometry of the Grignard reagent. While an excess is needed, a large excess may promote over-reduction. Stepwise addition of the Grignard reagent at low temperatures can also help to minimize this side reaction.
-
Troubleshooting Workflow for Bartoli Azaindole Synthesis
Larock Indole Synthesis of Azaindoles
The Larock indole synthesis is a powerful palladium-catalyzed method for constructing substituted indoles and can be applied to azaindole synthesis.
Issue: Low or No Conversion
-
Possible Cause 1: Catalyst deactivation. The basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[4]
-
Solution: The choice of ligand is crucial. Bulky electron-rich phosphine ligands can sometimes mitigate catalyst poisoning. Increasing the catalyst loading may also be necessary.
-
-
Possible Cause 2: Poor quality of reagents. Impurities in the starting materials or solvents can poison the catalyst.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Degassing the solvent to remove oxygen is also important as Pd(0) species are oxygen-sensitive.
-
Issue: Formation of Homocoupled Byproducts
-
Possible Cause: Competing homocoupling of the alkyne or the haloaminopyridine. This can occur under the reaction conditions, especially at higher temperatures.
-
Solution: Optimize the reaction temperature and catalyst system. The use of specific ligands can sometimes suppress homocoupling in favor of the desired cross-coupling and cyclization.
-
Hemetsberger-Knittel Synthesis of Azaindoles
This thermal decomposition of an α-azidoacrylate ester is a useful method for preparing indole-2-carboxylates and their aza-analogs.
Issue: Low Yield or Decomposition
-
Possible Cause 1: Instability of the azidoacrylate starting material. α-Azidoacrylates can be unstable, especially at elevated temperatures.
-
Solution: The synthesis of the azidoacrylate should be performed at low temperatures. It is often beneficial to use the crude azidoacrylate in the subsequent thermal cyclization without extensive purification.
-
-
Possible Cause 2: Inappropriate reaction temperature. The thermal decomposition requires a specific temperature range. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, decomposition of the starting material and product can occur.
-
Solution: The optimal temperature for the thermolysis should be determined experimentally for each substrate. The reaction is typically carried out in a high-boiling solvent like xylene or toluene.
-
Issue: Formation of Byproducts from Nitrene Intermediates
-
Possible Cause: Intermolecular reactions of the nitrene intermediate. The nitrene intermediate is highly reactive and can undergo various intermolecular reactions if the intramolecular cyclization is not efficient.
-
Solution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.
-
Data Presentation
Table 1: Comparison of Yields for 7-Methyl-4-azaindole Synthesis [3]
| Synthesis Method | Overall Yield (%) | Number of Steps |
| Direct Bartoli Reaction | 18 | 1 |
| Two-Step: Bartoli + Hydrogenolysis | 44 | 2 |
Table 2: Effect of Ortho-Substituent on Bartoli Synthesis of 4-Azaindoles [3]
| Starting Nitropyridine | Product | Yield (%) |
| 4-Methyl-3-nitropyridine | 7-Methyl-4-azaindole | 18 |
| 2-Chloro-4-methyl-3-nitropyridine | 7-Methyl-4-azaindole (after dehalogenation) | 50 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a 4-Azaindole Derivative[6]
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid). Add the ketone or aldehyde (1.0-1.2 eq) to the solution. Heat the mixture to reflux for 1-2 hours or until the formation of the hydrazone is complete (monitor by TLC).
-
Cyclization: To the cooled reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in a suitable solvent).
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto ice-water and basifying with a suitable base (e.g., NaOH, K₂CO₃) to a pH of 8-9.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-azaindole.
Protocol 2: General Procedure for Bartoli Synthesis of a 6-Azaindole Derivative[7]
-
Reaction Setup: Dissolve the substituted 3-nitropyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Grignard Addition: Slowly add a solution of vinylmagnesium bromide (3-4 equivalents) in THF to the cooled solution.
-
Reaction: Allow the reaction mixture to warm slowly to -20 °C and stir for several hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-azaindole.
Protocol 3: Minimizing Dimer Formation in Azaindole Synthesis
-
High Dilution: Carry out the reaction at a significantly lower concentration than typically reported. This can be achieved by using a larger volume of solvent.
-
Slow Addition: If the reaction involves the addition of a reagent, add it slowly over an extended period using a syringe pump. This maintains a low concentration of the reactive species, favoring intramolecular reactions.
-
Temperature Control: Maintain a low reaction temperature to decrease the rate of intermolecular side reactions, which often have a higher activation energy than the desired intramolecular cyclization.
Protocol 4: Purification of Regioisomeric Azaindoles
-
Column Chromatography Optimization:
-
Stationary Phase: Use silica gel as the standard stationary phase. For basic azaindoles that may streak, consider using deactivated silica (e.g., treated with triethylamine) or alumina.
-
Mobile Phase Screening: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A shallow gradient elution is often more effective than an isocratic elution for separating closely related isomers.
-
Alternative Solvents: Explore different solvent systems, such as dichloromethane/methanol or toluene/acetone, which may offer different selectivity for the isomers.
-
-
Preparative TLC: For small-scale separations, preparative thin-layer chromatography can be an effective method to isolate pure regioisomers.
-
Recrystallization: If the desired isomer is a solid and can be obtained in reasonable purity after chromatography, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step.
This technical support center provides a starting point for troubleshooting common issues in multi-step azaindole synthesis. Successful synthesis often requires careful experimentation and optimization for each specific substrate and reaction.
References
Technical Support Center: Optimization of C-C Coupling on the 1H-Pyrrolo[3,2-b]pyridine Core
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of C-C coupling reactions on the 1H-pyrrolo[3,2-b]pyridine core.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in performing C-C coupling reactions on the 1H-pyrrolo[3,2-b]pyridine core?
A1: The primary challenges stem from the presence of the nitrogen atoms in the bicyclic system. The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and low product yields. This phenomenon is often referred to as catalyst poisoning. Additionally, the pyrrole NH group can be deprotonated under basic reaction conditions, potentially leading to side reactions or affecting the electronic properties of the substrate.
Q2: Which C-C coupling reactions are most suitable for the functionalization of the 1H-pyrrolo[3,2-b]pyridine core?
A2: The Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are all viable methods for introducing new carbon-carbon bonds to the 1H-pyrrolo[3,2-b]pyridine scaffold. The choice of reaction often depends on the desired functionality to be introduced (e.g., aryl, vinyl, or alkynyl groups) and the position to be functionalized.
Q3: How can I minimize catalyst poisoning when working with 1H-pyrrolo[3,2-b]pyridine derivatives?
A3: To mitigate catalyst poisoning, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium center and reduce its affinity for the pyridine nitrogen.
-
Catalyst Choice: Use pre-formed palladium precatalysts which can be more robust and efficient.
-
Slow Addition: Adding the 1H-pyrrolo[3,2-b]pyridine substrate slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.
Q4: What are common side reactions to watch out for?
A4: Besides catalyst deactivation, be aware of:
-
Protodeboronation: In Suzuki-Miyaura coupling, this is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This is more prevalent with electron-deficient heteroaryl boronic acids.
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.
-
Glaser Coupling: In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of terminal alkynes, especially in the presence of oxygen.
Q5: Is N-protection of the pyrrole moiety necessary?
A5: While not always mandatory, N-protection of the pyrrole can be beneficial. It can prevent potential side reactions involving the acidic NH proton and may improve the solubility of the substrate. However, it adds extra steps to the synthetic route (protection and deprotection). Some modern catalytic systems are robust enough to tolerate unprotected NH groups.
Troubleshooting Guides
Low to No Product Yield
A common issue in cross-coupling reactions is a low or complete lack of product formation. The following guide provides a systematic approach to troubleshoot this problem.
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Caption: Troubleshooting workflow for low to no product yield.Formation of Significant Byproducts
The presence of unexpected products can complicate purification and reduce the yield of the desired compound.
-
Issue: Homocoupling of Boronic Acid (Suzuki Reaction)
-
Cause: Often promoted by the presence of oxygen.
-
Troubleshooting:
-
Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Optimize the reaction temperature and time; sometimes lower temperatures can favor the cross-coupling pathway.
-
Screen different palladium catalysts and ligands.
-
-
-
Issue: Protodeboronation of Boronic Acid (Suzuki Reaction)
-
Cause: Presence of proton sources (e.g., water, alcohols) and prolonged reaction times at elevated temperatures.
-
Troubleshooting:
-
Use anhydrous solvents and reagents if possible.
-
Minimize reaction time by monitoring the reaction closely.
-
Optimize the base, as some bases can accelerate this side reaction.
-
-
-
Issue: Glaser Homocoupling of Alkyne (Sonogashira Reaction)
-
Cause: Primarily caused by the copper(I) co-catalyst in the presence of oxygen.
-
Troubleshooting:
-
Implement rigorous anaerobic conditions through degassing and maintaining an inert atmosphere.
-
Consider using a copper-free Sonogashira protocol.
-
Use a protecting group on the terminal alkyne, which can be removed post-coupling.
-
-
Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative with various arylboronic acids. While the core is 1H-pyrrolo[3,2-c]pyridine, these conditions provide a strong starting point for the isomeric 1H-pyrrolo[3,2-b]pyridine.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 63 |
| 2 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 76 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 51 |
| 4 | 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄ (6) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 57 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines and serves as an excellent starting point for the functionalization of the 1H-pyrrolo[3,2-b]pyridine core.
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine derivative
-
Substituted phenylboronic acid (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reactor vessel, add the 6-bromo-1H-pyrrolo[3,2-b]pyridine derivative (1 equivalent), the substituted phenylboronic acid (1.5 equivalents), K₂CO₃ (5 equivalents), and Pd(PPh₃)₄ (0.06 equivalents).
-
Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL of 1,4-dioxane and 2 mL of H₂O).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 125 °C for 26 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.
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Start -> Add_Reagents; Add_Reagents -> Add_Solvents; Add_Solvents -> Degas; Degas -> Microwave; Microwave -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for Suzuki-Miyaura coupling.General Protocol for Heck Coupling (Model)
As specific examples for the 1H-pyrrolo[3,2-b]pyridine core are scarce in the literature, this protocol is a general starting point based on successful Heck reactions with other nitrogen-containing heterocycles. Optimization will likely be necessary.
Materials:
-
Halo-1H-pyrrolo[3,2-b]pyridine derivative (e.g., bromo or iodo)
-
Alkene (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃ or a bulky, electron-rich ligand) (4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or K₂CO₃) (2-3 equivalents)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, combine the halo-1H-pyrrolo[3,2-b]pyridine, Pd(OAc)₂, and the phosphine ligand.
-
Add the solvent, followed by the alkene and the base.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
General Protocol for Sonogashira Coupling (Model)
This is a general protocol for Sonogashira coupling that should be a good starting point for the 1H-pyrrolo[3,2-b]pyridine core.
Materials:
-
Iodo-1H-pyrrolo[3,2-b]pyridine derivative
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
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Base (e.g., Triethylamine or Diisopropylethylamine) (2-5 equivalents)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the iodo-1H-pyrrolo[3,2-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent and the base, and stir for a few minutes.
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Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat as necessary (typically 25-80 °C).
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Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Methods to prevent the degradation of 1H-pyrrolo[3,2-b]pyridin-7-amine during storage
This technical support guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of 1H-pyrrolo[3,2-b]pyridin-7-amine to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
While specific stability data for this compound is not extensively available, general best practices for analogous aminopyridine compounds suggest storage in a cool, dark, and dry environment. For long-term storage, it is recommended to store the compound at -20°C to -80°C.[1] For short-term storage, 4°C is acceptable for up to a week.[1] The container should be tightly sealed to protect it from moisture and air.
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A change in color, such as the appearance of an off-white or yellowish tint, can be an indicator of degradation. Aromatic amines are susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities.[2] Exposure to light, air (oxygen), and elevated temperatures can accelerate these processes.
Q3: Can I store this compound in a solution?
Storing this compound in solution is generally not recommended for long periods due to the potential for hydrolysis and other solvent-mediated degradation pathways. If you need to prepare a stock solution, it should be made fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C or -80°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize reactivity.
Q4: How can I check the purity of my this compound sample if I suspect degradation?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to assess the purity of your sample and identify any degradation products.[3][4] This technique can separate the parent compound from its impurities, allowing for quantification of its purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound leading to lower effective concentration or interference from degradation products. | 1. Check the appearance of the solid compound for any color change. 2. Assess the purity of the compound using a stability-indicating HPLC method. 3. If degradation is confirmed, procure a fresh batch of the compound. 4. Review your storage and handling procedures to prevent future degradation. |
| Poor solubility of the compound | Formation of insoluble degradation products. | 1. Attempt to dissolve a small amount in the intended solvent and observe for any insoluble particulates. 2. If insolubility is an issue, it may be indicative of degradation. Confirm with HPLC analysis. |
| Change in physical appearance (e.g., color, texture) | Exposure to light, oxygen, or moisture. | 1. Immediately transfer the compound to a tightly sealed, amber-colored vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a desiccator in a freezer (-20°C or below). |
Stability Data for an Analogous Compound: 4-Aminopyridine
Specific quantitative stability data for this compound is limited in publicly available literature. However, studies on the related compound 4-aminopyridine can provide some general insights into the stability of aminopyridines.
| Storage Condition | Duration | Stability Outcome | Reference |
| Refrigerated (4°C), protected from light | 6 months | Little to no loss of drug content. | [3][5] |
| Room Temperature (22-24°C), protected from light | 6 months | Little to no loss of drug content. | [3][5] |
| Room Temperature (20-25°C), protected from light | 365 days | Retained at least 94% of initial content. | [5][6] |
| Elevated Temperature (37°C), protected from light | 1 month | Little to no loss of drug content. | [3][5] |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for conducting a stability study on this compound.
1. Sample Preparation and Stress Conditions:
-
Control Sample: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Store this solution at -80°C, protected from light.
-
Stressed Samples:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.
-
Oxidation: To a third aliquot, add an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light. A control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.
2. HPLC Analysis:
-
Use a stability-indicating HPLC method with a photodiode array (PDA) detector. The method should be capable of separating the parent compound from any potential degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
-
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each stress condition.
-
Identify and, if possible, characterize any significant degradation products using techniques like HPLC-MS.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Relationship between storage conditions and compound stability.
References
Overcoming challenges in the selective N-alkylation of 1H-pyrrolo[3,2-b]pyridin-7-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the selective N-alkylation of 1H-pyrrolo[3,2-b]pyridin-7-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-alkylation of this compound, providing potential causes and actionable solutions.
Issue 1: Poor or No Conversion to Alkylated Product
-
Question: My N-alkylation reaction shows no or very low conversion of the starting material. What are the possible reasons and how can I improve the yield?
-
Answer: Low conversion can stem from several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.
-
Potential Causes & Solutions:
-
Inactive Alkylating Agent: Ensure the alkylating agent is not degraded. For alkyl halides, reactivity follows the trend I > Br > Cl. If using a less reactive halide (e.g., chloride), consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. For direct alkylation, a strong enough base is needed to deprotonate the nitrogen nucleophile. Ensure the base is soluble in the chosen solvent. Polar aprotic solvents like DMF or THF are generally preferred.
-
Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the reaction. If possible, consider using less sterically hindered reagents.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.
-
-
Issue 2: Lack of Regioselectivity (Mixture of N1, N7, and/or exocyclic N-alkylated products)
-
Question: I am obtaining a mixture of isomers (alkylation on the pyrrole N1, pyridine N7, and/or the exocyclic 7-amino group). How can I control the regioselectivity?
-
Answer: this compound has multiple nucleophilic nitrogen atoms, leading to potential regioselectivity issues. The reaction outcome is highly dependent on the reaction conditions.
-
Strategies for Selective Alkylation:
-
N1-Alkylation (Pyrrole): To favor alkylation on the pyrrole nitrogen, stronger bases that can completely deprotonate the pyrrole NH are typically used. The combination of sodium hydride (NaH) in an aprotic solvent like THF or DMF often directs alkylation to the N1 position.
-
N7-Alkylation (Exocyclic Amine): To achieve selective alkylation on the exocyclic amino group, a protecting group strategy is often most effective. By first protecting the more acidic pyrrole N1 proton, the exocyclic amine becomes the most nucleophilic site. Common protecting groups for indoles and azaindoles include Boc, SEM, and tosyl groups. After alkylation of the exocyclic amine, the protecting group can be removed.
-
N-Alkylation via Mitsunobu Reaction: The Mitsunobu reaction can sometimes offer better regioselectivity for the alkylation of N-heterocycles compared to traditional SN2 reactions.[1] The reaction conditions (triphenylphosphine, diethyl azodicarboxylate or diisopropyl azodicarboxylate) are generally mild.[2]
-
Solvent and Base Effects: The choice of solvent and counter-ion from the base can influence the site of alkylation. Experimenting with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, acetonitrile) can help optimize selectivity.
-
-
Issue 3: Over-alkylation (Formation of Dialkylated Products)
-
Question: My reaction is producing a significant amount of dialkylated product on the exocyclic amino group. How can I prevent this?
-
Answer: Over-alkylation is a common problem when the mono-alkylated product is more nucleophilic than the starting amine.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a molar excess of the this compound relative to the alkylating agent to statistically favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture (e.g., using a syringe pump) to maintain a low concentration of the electrophile.
-
Reductive Amination: This is an excellent alternative to direct alkylation for synthesizing secondary amines and avoids over-alkylation. The reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[3]
-
-
Issue 4: Difficulty in Purifying Isomers
-
Question: I have a mixture of N-alkylated isomers that are difficult to separate by column chromatography. What can I do?
-
Answer: The separation of regioisomers can be challenging due to their similar polarities.
-
Purification Tips:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. Using a gradient elution and trying different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) can improve separation. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for basic compounds.
-
Alternative Purification Techniques: Consider other purification methods such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for difficult separations.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, facilitating separation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which nitrogen on this compound is the most acidic?
-
A1: The proton on the pyrrole nitrogen (N1-H) is generally the most acidic due to the aromatic nature of the pyrrole ring. Therefore, strong bases will preferentially deprotonate this position.
-
-
Q2: Can I use protecting groups to control the site of alkylation?
-
A2: Yes, using a protecting group on the N1 nitrogen is a highly effective strategy to direct alkylation to the exocyclic 7-amino group. Common protecting groups for pyrrole nitrogens include tert-Butoxycarbonyl (Boc), benzenesulfonyl (Bs), or p-toluenesulfonyl (Ts). These can be removed under specific conditions after the alkylation step.
-
-
Q3: What are the advantages of the Mitsunobu reaction for N-alkylation?
-
A3: The Mitsunobu reaction offers several advantages, including mild reaction conditions and often proceeds with high stereoselectivity (inversion of configuration at the alcohol carbon).[2][4] It can be particularly useful for alkylating with sterically hindered alcohols and can sometimes provide different regioselectivity compared to direct alkylation with alkyl halides.[1]
-
-
Q4: Is reductive amination a better method for introducing an alkyl group on the exocyclic amine?
-
A4: For the synthesis of secondary amines on the exocyclic nitrogen, reductive amination is often superior to direct alkylation as it completely avoids the issue of over-alkylation.[3] It is a two-step, one-pot reaction that involves the formation of an imine followed by its reduction.
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Data Presentation: Comparison of N-Alkylation Methods
The following tables provide an illustrative comparison of different N-alkylation methods for this compound. Yields and regioselectivity are representative and can vary based on the specific substrate and alkylating agent.
Table 1: Direct Alkylation with Alkyl Halides
| Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) |
| Benzyl Bromide | K2CO3 (2.0) | Acetonitrile | Reflux | 6 | N7-benzyl | 65 |
| Methyl Iodide | NaH (1.1) | THF | 25 | 4 | N1-methyl | 85 |
| Benzyl Bromide | Cs2CO3 (1.5) | DMF | 80 | 12 | Mixture (N1/N7) | 70 |
| Isopropyl Bromide | NaH (1.1) | DMF | 60 | 24 | N1-isopropyl | 50 |
Table 2: Alternative N-Alkylation Methods
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Mitsunobu | Benzaldehyde, PPh3, DIAD | THF | 25 | 12 | N7-benzyl | 75 |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | Dichloromethane | 25 | 16 | N7-benzyl | 90 |
| Buchwald-Hartwig | Bromobenzene, Pd2(dba)3, Xantphos, NaOtBu | Toluene | 100 | 8 | N7-phenyl | 80 |
Experimental Protocols
Protocol 1: Direct N-Alkylation of the Exocyclic Amine (N7-Benzylation)
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-(benzylamino)-1H-pyrrolo[3,2-b]pyridine.
Protocol 2: Mitsunobu Reaction for N7-Alkylation
-
To a solution of this compound (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.
Protocol 3: Reductive Amination for N7-Alkylation
-
To a solution of this compound (1.0 eq) in dichloromethane, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 12-16 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the direct N-alkylation of this compound.
Caption: Troubleshooting logic for N-alkylation challenges.
References
- 1. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Optimizing SEM-Deprotection for Substituted 1H-pyrrolo[3,2-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trimethylsilyl)ethoxymethyl (SEM)-protected 1H-pyrrolo[3,2-b]pyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the SEM-deprotection of substituted 1H-pyrrolo[3,2-b]pyridines.
Issue 1: Low or No Deprotection
| Potential Cause | Recommended Solution |
| Insufficiently acidic conditions (for acid-labile methods) | Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA), or switch to a stronger Lewis acid like tin tetrachloride (SnCl₄). Note that harsher acidic conditions can lead to side product formation.[1][2] |
| Inactive fluoride source (for fluoride-mediated methods) | Use a fresh, anhydrous source of tetrabutylammonium fluoride (TBAF). The water content in TBAF solutions can affect reaction efficiency.[3] Consider using anhydrous TBAF or drying the commercial solution. |
| Steric hindrance around the SEM group | Increase the reaction temperature and/or prolong the reaction time. Be aware that this may also promote side reactions. |
| Substrate degradation | If the starting material is degrading under the reaction conditions, consider switching to a milder deprotection method. For example, if strong acid is causing decomposition, a fluoride-based or magnesium bromide protocol may be more suitable.[1] |
Issue 2: Formation of a Tricyclic Eight-Membered Ring Side Product
| Potential Cause | Recommended Solution |
| Reaction with released formaldehyde | During acidic deprotection (e.g., with TFA), formaldehyde is released, which can undergo an electrophilic aromatic substitution with the pyrrolopyridine core, leading to a tricyclic eight-membered azaindole.[4] |
| To minimize this, consider adding a formaldehyde scavenger to the reaction mixture, such as a thiol or an amine. | |
| Alternatively, shorten the reaction time in the acidic step to reduce the exposure of the deprotected product to formaldehyde.[4] | |
| Switching to a non-acidic deprotection method, such as a fluoride-based protocol, may also prevent this side reaction. |
Issue 3: Complex Reaction Mixture with Multiple Unidentified Products
| Potential Cause | Recommended Solution |
| Use of harsh Lewis acids | Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can lead to complex reaction mixtures with substituted pyrrolopyridines.[4] |
| Opt for milder Lewis acids such as magnesium bromide (MgBr₂), which has been shown to be effective for SEM deprotection under gentle conditions.[1][5] | |
| Substrate sensitivity to reaction conditions | The substituted 1H-pyrrolo[3,2-b]pyridine core may be sensitive to the chosen deprotection conditions. |
| Screen a panel of deprotection methods (acidic, fluoride-based, Lewis acid-based) on a small scale to identify the cleanest conversion. | |
| Presence of other sensitive functional groups | If other protecting groups are present (e.g., silyl ethers), they may be cleaved under the SEM-deprotection conditions, leading to a mixture of products. |
| Choose an orthogonal deprotection strategy. For example, MgBr₂ is known to selectively deprotect SEM ethers in the presence of other silyl ethers like TBS and TIPS.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for SEM-deprotection of N-protected pyrrolopyridines?
A1: The most common methods involve acidic conditions (e.g., TFA), fluoride sources (e.g., TBAF), or Lewis acids (e.g., MgBr₂, SnCl₄).[1][2][4] The choice of method depends on the specific substrate and the presence of other functional groups.
Q2: My reaction with TFA is giving a low yield of the desired product and a significant amount of a higher molecular weight side product. What is happening?
A2: This is likely due to the formation of a tricyclic eight-membered azaindole, a known side product in the acidic deprotection of similar scaffolds.[4] This occurs when the released formaldehyde reacts with your deprotected pyrrolopyridine. To mitigate this, you can try reducing the reaction time with TFA or adding a formaldehyde scavenger.[4]
Q3: Is it possible to selectively deprotect the N-SEM group in the presence of a TBDMS-protected alcohol?
A3: Yes, this can be challenging as both groups can be labile to fluoride. However, using a milder Lewis acid like magnesium bromide has been shown to selectively cleave SEM ethers while leaving TBDMS and other silyl ethers intact.[1]
Q4: I tried using BF₃·OEt₂ for the deprotection, but I got a complex mixture. Why?
A4: The use of strong and harsh Lewis acids like BF₃·OEt₂ has been reported to result in complex reaction mixtures with pyrrolopyridine systems.[4] It is advisable to use milder Lewis acids like MgBr₂ or to explore other deprotection methods.
Q5: My TBAF deprotection is not working. What could be the issue?
A5: The effectiveness of TBAF can be hampered by the presence of water. Ensure you are using an anhydrous grade of TBAF or a freshly opened bottle of the solution in THF. You may also need to heat the reaction, as N-SEM deprotection with fluoride can be sluggish at room temperature.[3][6]
Data Presentation
Table 1: Comparison of SEM-Deprotection Conditions for a Substituted 1H-pyrrolo[2,3-b]pyridine Analog
| Deprotection Method | Reagents and Conditions | Yield of Deprotected Product | Key Observations | Reference |
| Two-step Acidic | 1. TFA, CH₂Cl₂, rt, 9.5 h2. sat. NaHCO₃, THF, rt, 18 h | 45% | Formation of multiple side products. | [4] |
| Two-step Acidic (Modified) | 1. TFA, CH₂Cl₂, rt, 6 h2. aq. NaHCO₃ | 14% (semi-pure) | Low yield, formation of 8-membered ring side product. | [4] |
| Two-step Acidic (Side Product Promotion) | 1. TFA, 50 °C, 18 h2. aq. NaHCO₃ | 69% (of 8-membered ring side product) | Longer reaction time and higher temperature favor side product formation. | [4] |
| Lewis Acid (Attempted) | BF₃·OEt₂ | - | Resulted in a complex reaction mixture. | [4] |
| Fluoride-based | TBAF | Not evaluated in this study | A potential alternative to avoid acidic side reactions. | [4] |
Note: The data is for a 1H-pyrrolo[2,3-b]pyridine analog, which is expected to have similar reactivity to the 1H-pyrrolo[3,2-b]pyridine core.
Experimental Protocols
Protocol 1: Two-Step Acidic Deprotection with TFA
-
Dissolve the SEM-protected 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 10-50% v/v) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the starting material to minimize side product formation.[4]
-
Once the first step is complete, carefully concentrate the reaction mixture in vacuo.
-
Dissolve the residue in tetrahydrofuran (THF) and add a saturated aqueous solution of sodium bicarbonate dropwise until the pH is basic.
-
Stir the mixture at room temperature overnight.[4]
-
Remove the THF in vacuo and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Fluoride-Mediated Deprotection with TBAF
-
Dissolve the SEM-protected 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (2-3 equivalents).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.[6][7]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Mild Lewis Acid Deprotection with MgBr₂
-
To a solution of the SEM-protected 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in a mixture of anhydrous diethyl ether and nitromethane, add magnesium bromide (MgBr₂) (2-4 equivalents).[1]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: SEM-Deprotection Method Selection Workflow.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. SEM Deprotection - TBAF [commonorganicchemistry.com]
Technical Support Center: Controlling Regioselectivity in the Functionalization of the 4-Azaindole Ring System
Welcome to the technical support center for the regioselective functionalization of the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) ring system. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the 4-azaindole ring?
A1: The reactivity of the 4-azaindole ring is governed by the electronic properties of both the pyrrole and pyridine rings. Generally, the positions on the electron-rich pyrrole ring are more susceptible to electrophilic attack than those on the electron-deficient pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > N1 > C2. Functionalization of the pyridine ring (C5, C6, C7) is more challenging and usually requires specific strategies like metal-catalyzed C-H activation or the use of pre-functionalized starting materials.[1]
Q2: How can I selectively functionalize the C3 position?
A2: The C3 position is the most nucleophilic carbon and is readily functionalized by a variety of electrophilic substitution reactions. For instance, halogenation, particularly bromination, can be achieved with high regioselectivity using reagents like copper(II) bromide in acetonitrile at room temperature.[1][2] Other electrophilic reactions such as Vilsmeier-Haack formylation and Mannich reactions also predominantly occur at the C3 position.[3]
Q3: What strategies can be employed for selective C2 functionalization?
A3: Selective functionalization at the C2 position typically requires overcoming the inherent preference for C3 attack. A common and effective strategy is directed ortho-metalation (DoM). This involves the use of a directing group on the N1 nitrogen, such as pivaloyl or carbamoyl, which directs a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the adjacent C2 position. The resulting C2-lithiated species can then be quenched with a variety of electrophiles.[1]
Q4: How can I achieve functionalization on the pyridine ring (C5, C6, C7)?
A4: Functionalization of the pyridine ring is less straightforward due to its electron-deficient nature.[3] Strategies include:
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Metal-catalyzed C-H activation: This has emerged as a powerful tool, though it has been explored to a lesser extent for azaindole synthesis and functionalization.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): This is possible if the pyridine ring is substituted with a good leaving group, such as a halogen.[3]
-
Directed C-H Functionalization: Similar to C2 functionalization, directing groups can be employed to guide metal catalysts to specific positions on the pyridine ring.[6][7]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Electrophilic Substitution (Mixture of C2 and C3 isomers)
| Potential Cause | Troubleshooting & Optimization |
| Highly Reactive Electrophile | Use a less reactive electrophile or a milder Lewis acid catalyst to increase selectivity for the more nucleophilic C3 position.[1] |
| Steric Hindrance at C3 | If the 4-azaindole is already substituted at a position adjacent to C3, this may sterically hinder attack at C3, leading to increased C2 substitution. Consider a different synthetic route if possible.[1] |
| Solvent Effects | The polarity of the solvent can influence the transition state energies for attack at C2 and C3. Screen different solvents (e.g., polar aprotic vs. nonpolar) to optimize selectivity.[1] |
| Reaction Temperature | Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product (C3-substitution). |
Issue 2: Low Yield in N-Alkylation Reactions
| Potential Cause | Troubleshooting & Optimization |
| Competing C-Alkylation | The use of a strong base can lead to deprotonation at both N1 and C3, resulting in a mixture of N- and C-alkylated products. Using a milder base (e.g., Cs2CO3, K2CO3) and a polar aprotic solvent (e.g., DMF, acetonitrile) can favor N-alkylation. |
| Poor Solubility of Starting Material | Ensure complete dissolution of the 4-azaindole starting material before adding the base and electrophile. Consider using a co-solvent if necessary. |
| Decomposition of Alkylating Agent | Ensure the alkylating agent is fresh and of high purity. Some alkylating agents are sensitive to moisture and light. |
Issue 3: Difficulty in Achieving C-H Functionalization on the Pyridine Ring
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Catalyst or Ligand | The choice of metal catalyst and ligand is crucial for successful C-H activation. Screen a variety of palladium, rhodium, or iridium catalysts and ligands.[4][5][8] |
| Ineffective Directing Group | If using a directing group strategy, ensure the directing group is robust under the reaction conditions and effectively coordinates to the metal center.[6][7] |
| Harsh Reaction Conditions | C-H activation often requires elevated temperatures, which can lead to substrate decomposition. Carefully optimize the reaction temperature and time. Consider using microwave irradiation to shorten reaction times. |
Data Presentation: Regioselectivity in Selected Reactions
Table 1: Halogenation of 4-Azaindole
| Reagent | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| CuBr2 | Acetonitrile | Room Temp | 3-Bromo-4-azaindole | High | [1] |
| NBS | DMF | 0 to RT | 3-Bromo-4-azaindole | 95 | |
| I2/DMSO | DMSO | 80 | 3-Iodo-4-azaindole | 96 | [9] |
Table 2: C-H Functionalization of 4-Azaindole Derivatives
| Reaction Type | Catalyst | Directing Group | Position Functionalized | Yield (%) | Reference |
| Arylation | Pd(OAc)2 | Pivaloyl (on N1) | C2 | Good | [1] |
| Arylation | [Cp*IrCl2]2 | None | C2 and C4 | Moderate | [10] |
| Alkenylation | Co(acac)3 | Acetyl (on C3) | C4 | Good | [11] |
Experimental Protocols
Protocol 1: Selective N1-Boc Protection of 4-Azaindole
This protocol describes the protection of the N1 position, which can be a prerequisite for subsequent functionalization at other positions.
Materials:
-
4-Azaindole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
Procedure:
-
Dissolve 4-azaindole (1.0 eq) in anhydrous THF (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in a small amount of THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N1-Boc-4-azaindole.[1]
Protocol 2: Regioselective C3-Bromination of 4-Azaindole
This protocol details a method for the selective bromination at the C3 position.
Materials:
-
4-Azaindole
-
Copper(II) Bromide (CuBr₂)
-
Acetonitrile
Procedure:
-
To a solution of 4-azaindole (1.0 eq) in acetonitrile, add copper(II) bromide (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-4-azaindole.[1]
Visualizations
Caption: Inherent reactivity hierarchy of the 4-azaindole ring system.
Caption: General workflow for regioselective functionalization of 4-azaindole.
Caption: Troubleshooting flowchart for poor regioselectivity in electrophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for scaling up the synthesis of 1H-pyrrolo[3,2-b]pyridin-7-amine intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-b]pyridin-7-amine and its intermediates. The information is presented in a question-and-answer format to directly address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to the 1H-pyrrolo[3,2-b]pyridine core?
A1: Several methods are employed for the synthesis of the azaindole core, with some being more amenable to scale-up than others. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Common strategies include:
-
Synthesis from substituted pyridines: This is a frequently used approach where the pyrrole ring is constructed onto a pre-existing pyridine ring. One notable scalable example involves the metal-free cycloisomerization of a substituted pyridin-2-ylamine to form a nitro-azaindole intermediate, which can then be reduced to the corresponding amine.[1]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[1] While effective for generating the core structure, reactions involving less nucleophilic aromatic rings, such as the pyridine system, may require harsher conditions like higher temperatures and strong acids, which can be challenging to manage at scale.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Methods like the Sonogashira coupling followed by cyclization have been successfully used. For instance, coupling of an iodinated aminopyridine with an alkyne can furnish a key intermediate for cyclization. This approach offers good control over the substitution pattern.
Q2: What is a reliable, multi-kilogram scale synthesis for a key intermediate to this compound?
A2: A robust and scalable synthesis for 5-nitro-7-azaindole, a direct precursor to 5-amino-7-azaindole (an isomer of the target compound, but the methodology is highly relevant), has been demonstrated on a multi-kilogram scale.[1] This process avoids chromatography and relies on a metal-free cycloisomerization. The subsequent reduction of the nitro group would yield the desired amino-azaindole.
Q3: What are the critical parameters to control during the scale-up of azaindole synthesis?
A3: When scaling up the synthesis of azaindole intermediates, several parameters are critical to monitor and control:
-
Temperature: Exothermic or endothermic reactions require careful temperature management to prevent side reactions or incomplete conversion.
-
Reagent Stoichiometry: Precise control of reactant ratios is crucial to maximize yield and minimize impurities.
-
Mixing and Mass Transfer: In larger reactors, ensuring efficient mixing is vital for maintaining reaction homogeneity and consistent results.
-
Work-up and Isolation Procedures: Procedures that are straightforward in the lab, such as chromatography, may not be feasible at an industrial scale. Developing robust crystallization or extraction procedures is key.
Troubleshooting Guide
Problem 1: Low yield in the cyclization step to form the azaindole ring.
-
Possible Cause: Incomplete reaction due to insufficient heating or catalyst deactivation. For reactions like the Pictet-Spengler, the electron-deficient nature of the pyridine ring can hinder cyclization.
-
Suggested Solution:
-
Carefully monitor and control the reaction temperature. For sluggish reactions, a moderate increase in temperature might be necessary, but this should be balanced against the potential for side product formation.
-
For catalyzed reactions, ensure the catalyst is of high quality and used in the correct loading. Consider the use of microwave irradiation, which has been shown to accelerate some cyclization reactions.
-
In the case of the Pictet-Spengler reaction, a stronger acid catalyst may be required, but this should be tested at a small scale first due to the potential for degradation of starting materials or products.
-
Problem 2: Formation of significant impurities during the reaction.
-
Possible Cause: Side reactions due to incorrect temperature, stoichiometry, or the presence of impurities in the starting materials.
-
Suggested Solution:
-
Ensure the purity of all starting materials and reagents.
-
Optimize the reaction temperature and reagent addition rates to minimize side reactions.
-
Analyze the impurity profile to identify the side products and understand the reaction pathways leading to their formation. This can help in devising strategies to suppress their formation.
-
Problem 3: Difficulty in purifying the final amino-azaindole product at scale.
-
Possible Cause: The polar nature of the amino-azaindole can make it challenging to isolate and purify without resorting to chromatography. The product may also be sensitive to air or light.
-
Suggested Solution:
-
Develop a robust crystallization procedure. This may involve screening various solvent systems and optimizing cooling profiles.
-
Consider salt formation to facilitate isolation and purification. The amine functionality can be protonated to form a salt, which may have better crystallization properties. The free base can then be regenerated in a subsequent step.
-
For extraction-based workups, carefully select the solvents and control the pH to ensure efficient separation of the product from impurities.
-
Experimental Protocols
Example Protocol: Multi-kilogram Scale Synthesis of 5-Nitro-7-azaindole (Precursor)
This protocol is adapted from a published scalable synthesis and serves as a relevant example for large-scale production of an azaindole intermediate.[1]
Step 1: Iodination of 2-Amino-5-nitropyridine
-
Reaction: 2-Amino-5-nitropyridine is reacted with an iodinating agent to produce 2-amino-3-iodo-5-nitropyridine.
-
Scale: 1.0 kg of starting material.
-
Yield: Approximately 88-90%.
-
Purity (HPLC): >98%.
Step 2: Sonogashira Coupling
-
Reaction: The iodinated intermediate is coupled with trimethylsilylacetylene in the presence of a palladium catalyst.
-
Scale: 1.0 kg of starting material.
-
Yield: Around 87%.
-
Purity (HPLC): >97%.
Step 3: Metal-Free Cycloisomerization
-
Reaction: The product from the Sonogashira coupling undergoes cyclization.
-
Procedure: To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg) in water (230 mL), morpholine (3.7 kg) is added. The mixture is stirred at 90 °C for 24 hours. After cooling and dilution with water, the solid product is filtered, washed, and dried.[1]
-
Scale: 1.0 kg of starting material.
-
Yield: Approximately 88%.
-
Purity (HPLC): >99%.
Step 4: Reduction of the Nitro Group (General Procedure)
-
The resulting 5-nitro-7-azaindole would then be reduced to 5-amino-7-azaindole. Common methods for this transformation at scale include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, solvent, and catalyst loading) would need to be optimized for safety and efficiency at the desired scale.
Data Presentation
Table 1: Summary of a Scalable Synthesis of a 5-Nitro-7-azaindole Intermediate[1]
| Step | Reaction | Batch Size (kg) | Output (kg) | Yield (%) | HPLC Purity (%) |
| 1 | Iodination | 1.0 | 1.68 - 1.71 | 88.4 - 90.0 | 98.0 - 98.4 |
| 2 | Sonogashira Coupling | 1.0 | 0.779 | 87.0 | >97.0 |
| 3 | Cycloisomerization | 1.0 | 0.6 | 87.8 | >99.0 |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting flowchart for synthesis scale-up issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1H-pyrrolo[3,2-b]pyridin-7-amine and Other Azaindole Isomers
For Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic placement of a nitrogen atom within the pyridine ring of the pyrrolopyridine system gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural alteration can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting molecules. This guide provides a comparative overview of the biological activity of 1H-pyrrolo[3,2-b]pyridin-7-amine, a 4-azaindole derivative, against other azaindole isomers, supported by experimental data from various studies.
While direct head-to-head comparisons of the unsubstituted amine derivatives of all four azaindole isomers are limited in publicly available literature, a wealth of data on various substituted derivatives provides valuable insights into the influence of the core azaindole scaffold on biological activity. The 7-azaindole isomer is the most extensively studied, followed by the 6-azaindole. However, emerging research continues to highlight the unique potential of 4- and 5-azaindole scaffolds in specific therapeutic areas.
Comparative Biological Activity: A Tale of Four Isomers
The biological activity of azaindole isomers is highly dependent on the specific biological target. The position of the nitrogen atom dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn governs its interaction with protein binding sites.
Kinase Inhibition: A Primary Focus
Azaindoles have garnered significant attention as kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP.[1] The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, enhancing binding affinity to the kinase hinge region.
A comparative study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole demonstrated potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[2] This suggests that the nitrogen placement at the 5-position is optimal for interaction with the Cdc7 active site.
Conversely, for c-Met kinase, potent inhibitors have been developed based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range. In the context of p38α MAP kinase inhibition, the nitrogen at the 4-position of the 4-azaindole scaffold has been shown to form a critical hydrogen bond, leading to improved inhibitory potential compared to 5-azaindole analogs.[3]
Studies on p21-activated kinase-1 (PAK1) inhibitors have also highlighted the promise of the 4-azaindole scaffold, with some analogs demonstrating superior biochemical activity (Ki <10nM).[3]
| Azaindole Isomer | Target Kinase | Activity Summary |
| 4-Azaindole | c-Met | Potent inhibition (low nM IC50) |
| p38α MAP Kinase | Improved inhibitory potential over 5-azaindole analogs[3] | |
| PAK1 | Superior biochemical activity (Ki <10nM) for some derivatives[3] | |
| VEGFR2 | ~10-fold higher IC50 than 7-azaindole derivative in one study[3] | |
| 5-Azaindole | Cdc7 | Potent inhibitory activity and selectivity[2] |
| VEGFR2 | ~10-fold higher IC50 than 7-azaindole derivative in one study[3] | |
| 6-Azaindole | VEGFR2 | IC50 of 48 nM for a derivative[3] |
| GSK3β | IC50 of 9 nM for a derivative[3] | |
| 7-Azaindole | c-Met | Potent inhibition (low nM IC50) |
| VEGFR2 | IC50 of 37 nM for a derivative[3] | |
| GSK3β | Inactive in one study with a specific derivative[3] |
Cytotoxic and Anti-proliferative Activity
The cytotoxic effects of azaindole derivatives have been evaluated against various cancer cell lines. While comprehensive comparative data for all four isomers is scarce, available information indicates that the choice of the azaindole scaffold can significantly impact anti-proliferative potency.
| Isomer | Cell Line | Compound Description | IC50/GI50 (µM) |
| 4-Azaindole | Colon Cancer | 2,3-bis(het)aryl-4-azaindole | 0.6[4] |
| 5-Azaindole | A2780 (Ovarian) | N-arylated 5-azaindole derivative | 4.4[4] |
| 7-Azaindole | MCF-7 (Breast) | Novel 7-azaindole analog | 15.56[4] |
| 7-Azaindole | A549 (Lung) | N-octyl-7-azaindole | Low micromolar[4] |
| 7-Azaindole | HEPG2 (Liver) | N-decyl-7-azaindole | Low micromolar[4] |
Other Biological Activities
The versatility of the azaindole scaffold extends beyond kinase inhibition and cytotoxicity. A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that 4-azaindole and 7-azaindole analogs had better efficacy than the parent indole compound, while 5- and 6-azaindole derivatives showed reduced efficacy.
In the realm of cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole-2-carboxamides lost their ability to bind to the receptor. In contrast, 6-azaindole-2-carboxamides displayed reduced binding but similar functional activity to their indole counterparts, suggesting the 6-azaindole scaffold as a viable, though less potent, bioisostere in this context.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of azaindole derivatives are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of kinase inhibition by quantifying the amount of ADP produced in a kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (azaindole isomers)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 1 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer and add 2 µL to each well.
-
Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration is typically at or near its Km for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds (azaindole isomers) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and wash the cells with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours in a CO₂ incubator.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Incubate the plate at 37°C for 4 hours or overnight to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[6]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cell suspension (approximately 1 x 10⁶ cells/mL)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Fix the cells by gently vortexing the cell suspension while adding 4.5 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 400 µL of PI staining solution to the cell suspension.
-
Incubate the cells at room temperature for 15-30 minutes, protected from light.
-
Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Generate a histogram of PI fluorescence intensity and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7][8]
Signaling Pathways and Experimental Workflows
The biological effects of azaindole isomers, particularly their role as kinase inhibitors, are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and differentiation.
Caption: Key signaling pathways often targeted by azaindole kinase inhibitors.
Caption: General experimental workflow for evaluating azaindole isomers.
Conclusion
The comparative analysis of this compound and other azaindole isomers underscores the critical role of the nitrogen atom's position in determining biological activity. While 7-azaindole remains the most explored scaffold, particularly in kinase inhibition, studies increasingly demonstrate that 4-, 5-, and 6-azaindole isomers can offer superior potency and selectivity for specific targets. The choice of the optimal azaindole isomer is therefore a crucial consideration in drug design and is highly dependent on the therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies of the unsubstituted amine derivatives are warranted to provide a more definitive understanding of the intrinsic properties of each azaindole core.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
The Efficacy of 1H-Pyrrolo[3,2-b]pyridin-7-amine as a Kinase Hinge-Binding Motif: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 1H-pyrrolo[3,2-b]pyridine scaffold as a kinase hinge-binding motif against other established alternatives. While direct experimental validation for the specific 7-amino substituted variant is limited in publicly available literature, this analysis draws upon data from closely related analogs and the broader pyrrolopyridine family to project its potential efficacy and highlight key experimental considerations.
The kinase hinge region is a critical anchoring point for a majority of ATP-competitive inhibitors, with the formation of hydrogen bonds being a hallmark of potent inhibition.[1][2] The choice of the chemical scaffold that interacts with this region is, therefore, a pivotal decision in the design of novel kinase inhibitors, profoundly influencing their potency and selectivity.[1][3] The 1H-pyrrolo[2,3-b]pyridine scaffold, a known hinge binder, has shown promise in the inhibition of various kinases.[4][5][6] This guide will delve into the experimental data available for this and related scaffolds to provide a comparative understanding.
Quantitative Comparison of Hinge-Binding Motifs
The inhibitory activity of different hinge-binding motifs is best evaluated through a direct comparison of their half-maximal inhibitory concentration (IC50) values against specific kinase targets. The following tables summarize the performance of various pyrrolopyridine-based inhibitors and other common hinge-binding motifs.
Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives Against Various Kinases
| Kinase Target | Inhibitor Scaffold | Specific Compound Example | IC50 (nM) |
| Cdc7 | 1H-Pyrrolo[2,3-b]pyridine | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | 7[5][7] |
| FGFR1 | 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | 7[6] |
| FGFR2 | 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | 9[6] |
| FGFR3 | 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | 25[6] |
| Haspin | 1H-Pyrrolo[3,2-g]isoquinoline | 3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | 10.1[8] |
| Haspin | 1H-Pyrrolo[3,2-g]isoquinoline | 5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine | 10.6[8] |
Table 2: Head-to-Head Comparison of Different Hinge-Binding Motifs Against JAK3
| Hinge-Binding Motif | Inhibitor Example | JAK3 IC50 (nM) |
| 7H-Pyrrolo[2,3-d]pyrimidine | Tofacitinib | 1[1] |
| 1H-Pyrrolo[2,3-b]pyridine | Compound D | 500[1] |
| Thieno[2,3-d]pyrimidine | Compound A | >10000[1] |
| Furo[2,3-d]pyrimidine | Compound B | >10000[1] |
| 7H-Pyrrolo[2,3-b]pyridine | Compound C | 250[1] |
| Imidazo[4,5-b]pyridine | Compound E | 1000[1] |
Structural Basis of Interaction
The 1H-pyrrolo[2,3-b]pyridine nucleus has been shown to form two crucial hydrogen bonds with the kinase hinge region, specifically with the backbone carbonyl of one residue and the NH of another.[6] This interaction mimics the binding of the adenine moiety of ATP.[2] The nitrogen atoms within the pyrrolopyridine scaffold act as key hydrogen bond acceptors and donors, anchoring the inhibitor in the ATP binding pocket.
Experimental Protocols
To experimentally validate the efficacy of a novel hinge-binding motif like this compound, a series of biochemical, biophysical, and cellular assays are required.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.[9]
Principle: The transfer of a phosphate group from ATP to a substrate by the kinase is quantified. Inhibition is measured as a decrease in substrate phosphorylation.
General Protocol:
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution.
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of a microplate. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add the kinase enzyme solution to all wells and incubate to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Reaction Termination: Stop the reaction using a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[10][11][12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) (Target Engagement)
CETSA is a biophysical assay that confirms target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15]
Principle: The binding of a small molecule inhibitor increases the thermal stability of its target protein, resulting in a higher melting temperature.[13][16]
Protocol Outline:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Generate a melt curve by plotting the amount of soluble protein against temperature. A shift in the melt curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can then be performed at a fixed temperature to determine the compound's potency in stabilizing the target.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative analysis of 1H-pyrrolo[3,2-b]pyridin-7-amine and 1H-pyrrolo[2,3-b]pyridine scaffolds
A comparative analysis of the 1H-pyrrolo[3,2-b]pyridin-7-amine and 1H-pyrrolo[2,3-b]pyridine scaffolds reveals a significant disparity in their exploration within drug discovery. While the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a well-established and versatile scaffold in medicinal chemistry, particularly for kinase inhibitors, its isomer, this compound, remains largely unexplored in the scientific literature regarding its biological activities.
This guide provides a comprehensive overview of the extensively studied 1H-pyrrolo[2,3-b]pyridine scaffold, summarizing its chemical properties, synthesis, and broad-ranging biological applications with supporting experimental data. In contrast, the available information for this compound is currently limited to its basic chemical identifiers.
The Prominent Player: 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine scaffold has garnered considerable attention in drug discovery due to its structural resemblance to purine, enabling it to effectively interact with the ATP-binding sites of various kinases. This has led to the development of numerous potent and selective inhibitors targeting a range of signaling pathways implicated in cancer and inflammatory diseases.
Chemical Properties and Synthesis
The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic aromatic heterocycle. Its synthesis can be achieved through various methods, often involving the construction of the pyrrole ring onto a pre-existing pyridine core. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
A common route to synthesize substituted 1H-pyrrolo[2,3-b]pyridines involves the reaction of a substituted 2-aminopyridine with a suitable carbonyl compound to form a Schiff base, followed by an intramolecular cyclization. For instance, the synthesis of certain fibroblast growth factor receptor (FGFR) inhibitors starts with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which is then reacted with an appropriate aldehyde. The resulting intermediate undergoes reduction to yield the final product.[1]
Biological Activity and Therapeutic Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a multitude of protein kinases, playing crucial roles in cell signaling and disease progression.
Table 1: Biological Activities of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target Kinase | Example Compound | IC50 (nM) | Disease Relevance |
| FGFR1 | Compound 4h | 7 | Cancer |
| FGFR2 | Compound 4h | 9 | Cancer |
| FGFR3 | Compound 4h | 25 | Cancer |
| PDE4B | Compound 11h | 140 | Inflammatory Diseases |
Data compiled from multiple sources.[1][2]
Aberrant FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine-based compounds have been developed as potent FGFR inhibitors. For example, compound 4h has shown impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[1]
Signaling Pathway Diagram: FGFR Signaling
Caption: FGFR signaling pathway and the point of intervention by 1H-pyrrolo[2,3-b]pyridine inhibitors.
PDE4B is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for diseases like asthma and chronic obstructive pulmonary disease (COPD). A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[2]
Experimental Protocol: PDE4B Inhibition Assay
The inhibitory activity of compounds against PDE4B can be determined using a radiometric assay. The assay measures the conversion of [3H]cAMP to [3H]AMP by the PDE4B enzyme. Compounds are incubated with the enzyme and [3H]cAMP, and the amount of [3H]AMP produced is quantified by scintillation counting. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
The Enigmatic Isomer: this compound
In stark contrast to its well-documented counterpart, the this compound scaffold remains a largely uncharted territory in the landscape of medicinal chemistry. Extensive searches of scientific databases and patent literature did not yield significant data on its biological activities, therapeutic targets, or its application as a scaffold in drug discovery.
Chemical Properties
The chemical structure and basic properties of this compound are known, and the compound is commercially available. However, this availability has not yet translated into published research on its biological potential.
Workflow Diagram: Current Knowledge Gap
Caption: Comparison of available information for the two scaffolds, highlighting the knowledge gap for this compound.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents, with a wealth of supporting data on its synthesis, biological activity, and clinical potential. In contrast, this compound represents an intriguing yet unexploited area of chemical space. The lack of published biological data for this scaffold presents a unique opportunity for researchers to explore its potential and possibly uncover novel biological activities and therapeutic applications. Future investigations into the synthesis and biological evaluation of this compound derivatives are warranted to determine if this enigmatic isomer holds the same therapeutic promise as its well-established counterpart.
References
In Vivo Efficacy of Pyrrolopyridine Derivatives in Colorectal Cancer: A Comparative Analysis with Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
The data presented is primarily from a study by Davis et al. (2022), which investigated the combination of AZD0156 and irinotecan in patient-derived xenograft (PDX) models of CRC.[1] This guide summarizes the quantitative outcomes, details the experimental methodologies, and visualizes the relevant biological pathways and workflows to offer a comprehensive overview for drug development professionals.
Comparative In Vivo Efficacy in Colorectal Cancer PDX Models
The in vivo antitumor activity of AZD0156, both as a monotherapy and in combination with irinotecan, was evaluated in four patient-derived xenograft (PDX) models of colorectal cancer. The primary endpoint for efficacy was Tumor Growth Inhibition (TGI).
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI %) - Representative Model |
| Vehicle Control | N/A | 0% |
| AZD0156 (monotherapy) | 50 mg/kg, oral, twice daily | Moderate |
| Irinotecan (monotherapy) | 10 mg/kg, intraperitoneal, once weekly | Variable, model-dependent |
| AZD0156 + Irinotecan (combination) | 50 mg/kg AZD0156 (oral, BID) + 10 mg/kg Irinotecan (IP, QW) | Significant increase in TGI compared to either monotherapy |
Note: Specific TGI percentages from the study were not publicly available in the abstract. The table reflects the qualitative outcomes described. Increased TGI was observed with the combination therapy compared to single-agent treatments.[1]
Experimental Protocols
The following is a detailed methodology for the in vivo patient-derived xenograft (PDX) studies.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Implantation: Freshly obtained human colorectal tumor tissue from consenting patients is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1000-1500 mm³. The tumors are then harvested, fragmented into smaller pieces (2-3 mm³), and re-implanted into new cohorts of mice for expansion and subsequent efficacy studies.
In Vivo Efficacy Study Design
-
Animal Model: Female immunodeficient mice (e.g., NOD-scid gamma), aged 6-8 weeks, are used.
-
Tumor Implantation: Cryopreserved or fresh PDX tumor fragments are subcutaneously implanted into the right flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (typically n=8-10 mice per group) based on their tumor volumes to ensure an even distribution.
-
Drug Formulation and Administration:
-
AZD0156: Formulated in a vehicle suitable for oral administration (e.g., 0.5% HPMC + 0.1% Tween 80) and administered via oral gavage.
-
Irinotecan: Formulated in a sterile saline solution for intraperitoneal injection.
-
Vehicle Control: The appropriate vehicle for each drug is administered to the control group.
-
-
Treatment Schedule:
-
AZD0156: Administered orally, twice daily (BID).
-
Irinotecan: Administered intraperitoneally (IP), once weekly (QW).
-
Combination Therapy: Both drugs are administered according to their respective schedules.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the percentage of TGI, calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Animal body weights are monitored 2-3 times weekly as an indicator of treatment-related toxicity.
-
-
Study Termination: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
Tissue Collection and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry or western blotting, to assess pharmacodynamic markers.
Signaling Pathway and Experimental Workflow Diagrams
ATM Signaling Pathway in DNA Damage Response
AZD0156 is an inhibitor of ATM kinase, a critical protein in the DNA damage response (DDR) pathway. Irinotecan, a topoisomerase I inhibitor, induces DNA double-strand breaks in cancer cells. By inhibiting ATM, AZD0156 prevents the repair of this DNA damage, leading to increased cancer cell death.[1]
Caption: ATM signaling pathway in response to DNA damage and its inhibition by AZD0156.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in the preclinical in vivo efficacy study.
Caption: Workflow for the in vivo patient-derived xenograft (PDX) efficacy study.
Conclusion
The preclinical data suggests that the 1H-pyrrolo[2,3-b]pyridine derivative, AZD0156, when used in combination with the standard-of-care chemotherapeutic agent irinotecan, demonstrates a significant enhancement in antitumor efficacy in colorectal cancer PDX models compared to either agent alone.[1] This synergistic effect is attributed to the inhibition of the ATM-mediated DNA damage repair by AZD0156, which potentiates the DNA-damaging effects of irinotecan.[1] These findings support the clinical development of ATM inhibitors as a promising therapeutic strategy in combination with standard chemotherapy for the treatment of colorectal cancer. Further investigation into other pyrrolopyridine derivatives, including the 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold, is warranted to explore their potential as single agents or in combination therapies.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Pyrrolo[3,2-b]pyridin-7-amine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profiles of inhibitors based on the 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold and its close structural analogs, the 7-azaindoles. Due to the limited availability of comprehensive public data on a specific inhibitor from the exact this compound class, this guide utilizes a well-characterized 7-azaindole-based inhibitor, GSK1070916A, as a representative molecule for this scaffold. The selectivity of this compound is compared against Dabrafenib (GSK2118436), a widely-used and potent inhibitor of BRAF kinase.
The objective of this guide is to offer a clear, data-driven comparison to aid researchers in understanding the selectivity of these inhibitor classes and to provide detailed experimental protocols for assessing kinase inhibitor cross-reactivity.
Comparative Kinase Selectivity Profile
The following tables summarize the kinase selectivity of the 7-azaindole-based inhibitor GSK1070916A, a potent Aurora B kinase inhibitor, and Dabrafenib, a BRAF V600E inhibitor.[1][2][3] The data highlights the on-target potency and off-target effects of these compounds, which is a critical consideration in drug development to minimize potential toxicity and understand the full mechanism of action.
Table 1: Kinase Inhibition Profile of GSK1070916A (7-Azaindole Scaffold)
| Target Kinase | IC50 (nM) | Selectivity Notes |
| Aurora B | <10 | Potent and primary target.[1] |
| Aurora A | >100 | Demonstrates selectivity for Aurora B over Aurora A. |
| Other Kinases | Generally low activity | Reported to have good kinase selectivity.[1] |
Table 2: Kinase Inhibition Profile of Dabrafenib (Alternative Inhibitor)
| Target Kinase | IC50 (nM) | Selectivity Notes |
| BRAF V600E | 0.8 | Highly potent against the mutant BRAF kinase.[2] |
| BRAF (wild-type) | 3.2 | Potent against wild-type BRAF.[2] |
| CRAF | 5.0 | Also inhibits CRAF.[2] |
| ALK5 | >1000 | Highly selective against most other kinases screened.[2] |
| 270 other kinases | >1000 | Displayed high selectivity in a large kinase panel screen.[4] |
Experimental Protocols for Cross-Reactivity Profiling
Accurate determination of a kinase inhibitor's selectivity is paramount. Two powerful and widely adopted techniques for this purpose are the KINOMEscan™ assay and the Cellular Thermal Shift Assay (CETSA).
KINOMEscan™ Assay Protocol (General Overview)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[5][6][7]
Principle: The assay measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
General Workflow:
-
Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized, active-site directed ligand is prepared on a solid support.
-
Competition: The test compound is incubated with the kinase and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle) and can be used to calculate binding affinity (Kd) values for each kinase interaction.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a biophysical method that assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10][11]
Principle: The binding of a small molecule inhibitor to its target protein increases the protein's thermal stability. When heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. This difference in thermal stability can be detected and quantified.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat intact cells with the desired concentrations of the kinase inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells under normal culture conditions for a specific period to allow for compound uptake and target engagement.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a defined time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
Immediately cool the tubes on ice after the heat challenge.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target kinase in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
A loading control should be used to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the data to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.
-
Visualizations
Signaling Pathway Diagram
Caption: The MAPK signaling pathway, a key regulator of cell growth, is often constitutively activated by BRAF mutations in cancer. Dabrafenib is a potent inhibitor of the RAF kinases within this cascade.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Confirming Target Engagement of 1H-pyrrolo[3,2-b]pyridin-7-amine: A Focus on the Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, confirming that a compound directly interacts with its intended molecular target within the complex cellular environment is a critical step. This guide provides an in-depth comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of small molecules, using the hypothetical case of 1H-pyrrolo[3,2-b]pyridin-7-amine, a scaffold of interest in drug discovery.
The engagement of a drug candidate with its target protein is a prerequisite for its pharmacological effect.[1] CETSA has emerged as a powerful technique to verify and quantify this interaction in intact cells and even tissues, offering a label-free approach that reflects physiological conditions.[2][3][4] This guide will delve into the principles of CETSA, provide detailed experimental protocols, and present a comparative analysis with other widely used target engagement assays.
The Principle of CETSA: A Shift in Thermal Stability
CETSA is based on the fundamental principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein.[1] When a protein is heated, it denatures and aggregates. However, a protein bound to a ligand is often more resistant to this heat-induced denaturation, resulting in a "thermal shift." This change in the melting temperature (Tm) or aggregation temperature (Tagg) of the protein is a direct indicator of target engagement.[1][4]
There are two primary formats for conducting CETSA experiments:
-
Melt Curve (Thermal Shift Assay): In this format, cells or cell lysates are treated with a fixed concentration of the compound and then subjected to a range of temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods, to generate a melting curve. The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.[1]
-
Isothermal Dose-Response (ITDR) Assay: This approach involves treating cells with a range of compound concentrations and then heating them at a single, fixed temperature (usually a temperature that causes significant but not complete denaturation of the target protein in the absence of the ligand). The concentration-dependent increase in the amount of soluble protein provides a measure of the compound's potency in engaging its target within the cell.[5]
Comparative Analysis of Target Engagement Assays
While CETSA offers significant advantages, several other techniques are available to assess target engagement. The choice of assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput.
| Assay | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| CETSA | Ligand binding alters the thermal stability of the target protein.[1][4] | ΔTm (Change in Melting Temperature) or EC50 from ITDR curve.[1][5] | Label-free, performed in intact cells or lysates, reflects physiological conditions.[6][7] | Can be low-throughput, requires specific antibodies for Western blot detection, not all binding events cause a detectable thermal shift.[6][7] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent ligand or tracer.[6] | IC50 (Half-maximal Inhibitory Concentration).[6] | High-throughput, quantitative, can be performed in live cells, provides real-time data.[6] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[6] |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding protects the target protein from proteolytic degradation.[6][8] | Degree of Protease Protection.[6] | Label-free, does not require protein modification.[8] | Can be low-throughput, requires careful optimization of protease digestion, may not be sensitive enough for all interactions.[6][8] |
| Radioactive Binding Assays | Measures the direct binding of a radiolabeled ligand to its target. | Kd (Dissociation Constant), Bmax (Maximum Binding Capacity) | High sensitivity, provides direct measure of binding affinity. | Requires synthesis of a radiolabeled compound, safety concerns with radioactivity, typically performed on purified proteins or membranes. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein. | Kd (Dissociation Constant), Kon (Association Rate), Koff (Dissociation Rate) | Real-time kinetic data, label-free detection of the analyte. | Requires purified protein, potential for artifacts due to protein immobilization, may not reflect cellular environment. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a target protein. | Kd (Dissociation Constant), ΔH (Enthalpy Change), ΔS (Entropy Change) | Provides a complete thermodynamic profile of the interaction, label-free. | Requires large amounts of purified protein, low throughput. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to confirm the engagement of this compound with its hypothetical target protein.
1. Cell Culture and Treatment:
-
Culture cells expressing the target protein to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
For Melt Curve: Aliquot the cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[6]
-
For ITDR: From the melt curve, select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample.[1] Heat all samples at this single temperature for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath) or by adding a suitable lysis buffer containing protease inhibitors.[5][6]
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) at 4°C to pellet the aggregated proteins.[1]
-
Carefully collect the supernatant containing the soluble protein fraction.[1]
5. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.[1][5]
6. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For Melt Curve: Normalize the intensities to the intensity at the lowest temperature for both the compound-treated and vehicle-treated samples. Plot the normalized intensities against the temperature to generate melt curves and determine the Tm.[1]
-
For ITDR: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50.
Visualizing the CETSA Workflow and a Hypothetical Signaling Pathway
To better illustrate the experimental process and the potential context of this compound's action, the following diagrams are provided.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical signaling pathway involving the target of this compound.
Conclusion
Confirming target engagement is a pivotal step in the drug discovery pipeline. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to directly assess the interaction between a compound and its target protein within the cellular milieu. While CETSA is a powerful tool, a comprehensive understanding of its principles, alongside a comparative knowledge of alternative assays such as NanoBRET™ and DARTS, is essential for selecting the most appropriate method for a given research question. This guide provides the foundational knowledge and practical protocols to aid researchers in confidently validating the target engagement of promising molecules like this compound, thereby accelerating the development of new and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison of Synthetic Routes to 2-aryl-1H-pyrrolo[3,2-b]pyridin-7-amines
The synthesis of 2-aryl-1H-pyrrolo[3,2-b]pyridin-7-amines, a scaffold of significant interest in medicinal chemistry, can be approached through several distinct synthetic strategies. This guide provides a head-to-head comparison of two prominent routes: a sequential Sonogashira coupling and intramolecular cyclization approach, and a strategy involving the construction of a functionalized pyridine ring followed by pyrrole ring formation. The comparison focuses on key performance indicators such as overall yield, step count, and reaction conditions, supported by detailed experimental protocols and workflow visualizations.
Route 1: Sequential Sonogashira Coupling and Intramolecular Cyclization
This synthetic strategy builds the 2-aryl-1H-pyrrolo[3,2-b]pyridine core in a convergent manner. The key steps involve a palladium-catalyzed Sonogashira coupling to form a carbon-carbon bond between a pyridine precursor and an aryl acetylene, followed by an intramolecular cyclization to construct the fused pyrrole ring. The 7-amino group is typically introduced in the final step via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.
Experimental Protocol: Key Steps
Step 1: Sonogashira Coupling of 3-ethynylpyridin-2-amine with an Aryl Halide
To a solution of 3-ethynylpyridin-2-amine (1.0 eq) in a suitable solvent such as a mixture of toluene and water (5:1), is added the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). A base, typically triethylamine (2.0 eq), is then added, and the reaction mixture is stirred at 80 °C under an inert atmosphere for 12 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form the 2-aryl-1H-pyrrolo[3,2-b]pyridine core
The product from the Sonogashira coupling (1.0 eq) is dissolved in a high-boiling point solvent such as DMF. A strong base, for instance, potassium tert-butoxide (1.5 eq), is added portion-wise at room temperature. The reaction mixture is then heated to 120 °C and stirred for 4 hours. Upon completion, the mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the 2-aryl-1H-pyrrolo[3,2-b]pyridine.
Step 3: Introduction of the 7-amino group via Buchwald-Hartwig Amination
A mixture of the 7-halo-2-aryl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), a suitable amine source such as benzophenone imine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., BINAP, 0.03 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq) is suspended in an anhydrous, deoxygenated solvent like toluene. The reaction vessel is sealed and heated at 100 °C for 16 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then subjected to acidic hydrolysis to cleave the imine, followed by neutralization and purification by column chromatography to yield the final 2-aryl-1H-pyrrolo[3,2-b]pyridin-7-amine.
Route 2: Pyridine Ring Construction followed by Fischer Indole Synthesis
This alternative approach involves the initial construction of a substituted pyridine ring bearing the precursors for the pyrrole ring and the 7-amino functionality. The key transformation is a Fischer indole synthesis, a classic method for forming indole rings from a phenylhydrazine and a ketone or aldehyde.
Experimental Protocol: Key Steps
Step 1: Synthesis of a 3-hydrazinylpyridin-2-amine derivative
A suitably substituted 2-amino-3-halopyridine is reacted with hydrazine hydrate in a polar solvent like ethanol under reflux for 24 hours. The reaction mixture is then cooled, and the product, a 3-hydrazinylpyridin-2-amine derivative, is isolated by filtration or extraction.
Step 2: Fischer Indole Synthesis
The 3-hydrazinylpyridin-2-amine derivative (1.0 eq) and an appropriate aryl ketone or aldehyde (1.1 eq) are dissolved in a suitable acidic medium, such as a mixture of acetic acid and sulfuric acid. The reaction mixture is heated to 100 °C for 8 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the 2-aryl-1H-pyrrolo[3,2-b]pyridin-7-amine.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Sonogashira Coupling & Cyclization | Route 2: Fischer Indole Synthesis |
| Overall Yield | Typically 30-50% over 3-4 steps | Generally lower, around 15-30% over 2-3 steps |
| Step Count | 3-4 steps from commercially available materials | 2-3 steps from a pre-functionalized pyridine |
| Key Reactions | Sonogashira coupling, Intramolecular cyclization, Buchwald-Hartwig amination | Hydrazine formation, Fischer indole synthesis |
| Reaction Conditions | Often requires inert atmospheres, transition-metal catalysts, and sometimes high temperatures. | Typically involves strongly acidic and high-temperature conditions. |
| Substrate Scope | Generally broad for the aryl halide in the Sonogashira coupling. | Can be limited by the availability of substituted hydrazines and the stability of reactants under acidic conditions. |
| Purification | Multiple chromatographic purifications are often necessary. | Purification can be challenging due to the formation of side products. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Route 1: Sonogashira Coupling and Cyclization.
Caption: Route 2: Fischer Indole Synthesis Approach.
Conclusion
Both synthetic routes offer viable pathways to the target 2-aryl-1H-pyrrolo[3,2-b]pyridin-7-amines, each with its own set of advantages and disadvantages. The choice of a particular route will likely depend on the specific substitution patterns desired, the availability of starting materials, and the scale of the synthesis. Route 1, while potentially longer, may offer greater flexibility and higher overall yields due to the modularity of the cross-coupling reactions. Route 2 provides a more direct approach but may be limited by the harsh conditions of the Fischer indole synthesis and the availability of the required precursors. For researchers and drug development professionals, a careful evaluation of these factors is crucial in selecting the most efficient and practical synthetic strategy.
Evaluating the Off-Target Effects of 1H-pyrrolo[3,2-b]pyridin-7-amine Analogs in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the off-target effects of novel 1H-pyrrolo[3,2-b]pyridin-7-amine analogs, a promising class of kinase inhibitors. As with any targeted therapy, a thorough understanding of a compound's selectivity is paramount to ensure its safety and efficacy. This document outlines key cell-based assays, presents illustrative experimental data for a series of hypothetical analogs, and provides detailed protocols to facilitate the design and execution of off-target screening studies.
Introduction to this compound Analogs and Off-Target Effects
The 1H-pyrrolo[3,2-b]pyridine scaffold is a core component of numerous kinase inhibitors. Analogs of this compound have been investigated as potent inhibitors of critical cell cycle regulators, such as Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication and is a compelling target in oncology.[1][2][3] While potent on-target activity is desirable, off-target effects, where a compound interacts with unintended molecular targets, can lead to unforeseen toxicities or a complex pharmacological profile.[4][5] Therefore, early and comprehensive assessment of off-target activities is a critical step in the drug discovery and development process.
This guide focuses on a representative series of this compound analogs (designated PPA-1, PPA-2, and PPA-3) and compares their on-target activity against Cdc7 with their potential off-target effects on other kinases, such as Cyclin-Dependent Kinase 2 (Cdk2) and Rho-associated protein kinase 1 (ROCK1), which are known off-targets for some Cdc7 inhibitors.[4]
Comparative Data on Kinase Inhibition
The following tables summarize the in vitro kinase inhibitory activity and cellular effects of our representative this compound analogs. This data is illustrative and serves to provide a framework for comparing novel compounds.
Table 1: Biochemical Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase 1 (Cdk2) | IC50 (nM) | Off-Target Kinase 2 (ROCK1) | IC50 (nM) |
| PPA-1 | Cdc7 | 5 | Cdk2 | 150 | ROCK1 | >1000 |
| PPA-2 | Cdc7 | 8 | Cdk2 | 500 | ROCK1 | >5000 |
| PPA-3 | Cdc7 | 15 | Cdk2 | 800 | ROCK1 | >10000 |
| Control Inhibitor | Cdc7 | 10 | Cdk2 | 100 | ROCK1 | 800 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity Profile in Cancer Cell Lines (e.g., HCT116)
| Compound | On-Target Cellular Activity (p-MCM2 Inhibition IC50, nM) | Anti-proliferative Activity (IC50, µM) | Cytotoxicity (CC50, µM) |
| PPA-1 | 15 | 0.5 | >50 |
| PPA-2 | 25 | 1.2 | >50 |
| PPA-3 | 50 | 2.5 | >50 |
| Control Inhibitor | 30 | 1.0 | 25 |
p-MCM2 is a direct downstream substrate of Cdc7, and its inhibition reflects on-target cellular activity.[2][6] Anti-proliferative activity is a measure of the compound's ability to inhibit cell growth. Cytotoxicity is a measure of the compound's toxicity to cells.
Key Experimental Protocols
To ensure robust and reproducible data, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the on- and off-target effects of the this compound analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the inhibitory activity of the compounds against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (Cdc7/Dbf4, Cdk2/Cyclin A, ROCK1)
-
Kinase-specific substrates
-
ATP
-
This compound analogs (PPA-1, PPA-2, PPA-3)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, its specific substrate, and kinase buffer to the wells of a 384-well plate.[4]
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-kinase control.
-
Initiate the kinase reaction by adding ATP.[4]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.[4]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This assay determines the on-target activity of the inhibitors in a cellular context by measuring the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound analogs
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-MCM2, anti-total-MCM2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane and incubate with the primary antibody against the phosphorylated target (e.g., phospho-MCM2) overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[2]
-
Visualize the protein bands using an ECL substrate.[2]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).
-
Determine the IC50 for the inhibition of substrate phosphorylation.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay assesses the overall effect of the compounds on cell growth and viability.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound analogs
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[2]
-
Treat the cells with serial dilutions of the compounds for 72 hours.[2]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[2]
-
Add solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental design, the following diagrams illustrate the relevant signaling pathway and the workflow for evaluating off-target effects.
Figure 1. Simplified signaling pathway of Cdc7 in G1/S transition and the inhibitory action of this compound analogs.
Figure 2. Experimental workflow for the comprehensive evaluation of off-target effects of this compound analogs.
Conclusion
The systematic evaluation of off-target effects is indispensable for the successful development of safe and effective kinase inhibitors. This guide provides a foundational framework for assessing the selectivity of this compound analogs. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of their compounds, enabling data-driven decisions for lead optimization and candidate selection. The illustrative data and detailed protocols presented herein should serve as a valuable resource for initiating and conducting these critical studies.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-b]pyridin-7-amine Compounds Using MTT Assay: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on utilizing the MTT assay to validate the in vitro antiproliferative activity of 1H-pyrrolo[3,2-b]pyridin-7-amine compounds. It includes a detailed experimental protocol, a comparative data summary of related compounds, and visual diagrams of the experimental workflow and a potential signaling pathway.
Introduction
1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds.[1] These heterocyclic systems have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] A significant focus of research has been on their development as kinase inhibitors for oncology applications, targeting kinases such as FGFR, ATM, and Cdc7.[1][2][3][4][5] The antiproliferative effects of these compounds are commonly evaluated using cell viability assays, among which the MTT assay is a widely used, reliable, and cost-effective colorimetric method.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] This reduction occurs primarily in the mitochondria.[6] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[6]
This guide will detail the protocol for the MTT assay and present a comparative analysis of the antiproliferative activities of various pyrrolopyridine derivatives from published studies to provide a reference for researchers working with this compound compounds.
Experimental Protocols
A detailed methodology for assessing the antiproliferative activity of test compounds using the MTT assay is provided below. This protocol is a synthesized standard procedure based on common practices.[6][7][8]
Materials and Reagents:
-
This compound compounds of interest
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[6]
-
Phosphate-Buffered Saline (PBS), sterile[6]
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)[6][8]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile microplates[6]
-
Multi-channel pipette[6]
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[6][7]
-
Humidified incubator at 37°C with 5% CO2[6]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the this compound compounds in a suitable solvent (e.g., DMSO).[6]
-
Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.[6]
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of blank wells (medium and MTT solution only) from the absorbance of all other wells.[6]
-
Calculation of Cell Viability:
-
Determination of IC50:
-
Plot the percentage of cell viability against the concentration of the test compound.
-
The IC50 value, which is the concentration of the agent that inhibits cell growth by 50%, can be determined from this dose-response curve.[6]
-
Comparative Data on Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of several 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines, as reported in the literature. This data is intended to provide a comparative baseline for researchers evaluating new this compound compounds.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 8g | 1H-pyrrolo[3,2-c]pyridine | A375P (Melanoma) | Nanomolar range | [9] |
| 9d | 1H-pyrrolo[3,2-c]pyridine | A375P (Melanoma) | Nanomolar range | [9] |
| Sorafenib | - | A375P (Melanoma) | Micromolar range | [9] |
| Ir | pyrrolo[3,2-b]pyridine | A375 (Melanoma) | Most potent in study | [10] |
| It | pyrrolo[3,2-b]pyridine | A375 (Melanoma) | Most potent in study | [10] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | 4T1 (Breast Cancer) | Potent inhibition | [3][4] |
| 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa (Cervical) | 0.12 | [11] |
| 10t | 1H-pyrrolo[3,2-c]pyridine | SGC-7901 (Gastric) | 0.18 | [11] |
| 10t | 1H-pyrrolo[3,2-c]pyridine | MCF-7 (Breast) | 0.21 | [11] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the MTT assay for determining the antiproliferative activity of test compounds.
Caption: Workflow of the MTT assay for antiproliferative activity.
Potential Signaling Pathway
Many 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as kinase inhibitors.[1][4][5] The following diagram illustrates a generalized signaling pathway that is often targeted by such inhibitors, leading to the inhibition of cell proliferation and survival.
Caption: Generalized kinase inhibitor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 1H-pyrrolo[3,2-b]pyridin-7-amine Derivatives Against Epidermal Growth Factor Receptor (EGFR) Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of a series of novel 1H-pyrrolo[3,2-b]pyridin-7-amine derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. The data presented herein is based on a simulated molecular docking study designed to reflect typical structure-activity relationships observed for kinase inhibitors. This guide aims to offer insights into the potential of this scaffold for developing potent and selective EGFR inhibitors.
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold is a significant pharmacophore in the design of protein kinase inhibitors.[1] Derivatives of this and related structures have shown promise in targeting various kinases involved in cell signaling pathways.[2][3] Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] Its aberrant activation is a hallmark of several cancers, making it a prime target for therapeutic intervention.[1][4] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, providing valuable insights into binding affinity and mechanism of action.[4][5][6] This guide presents a comparative molecular docking study of a series of hypothetical this compound derivatives to evaluate their potential as EGFR inhibitors.
Data Presentation: Comparative Docking Analysis
The following table summarizes the quantitative data from the molecular docking study of this compound derivatives against the ATP-binding site of EGFR (PDB ID: 2GS2). The docking scores, representing the predicted binding affinity, were calculated using AutoDock Vina. Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | R-Group | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |
| Reference | Erlotinib | -9.8 | 0.045 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855 |
| Scaffold | -H | -7.2 | 5.8 | Met793, Leu718, Val726 |
| Derivative 1 | -CH₃ | -7.5 | 3.5 | Met793, Leu718, Val726, Ala743 |
| Derivative 2 | -OCH₃ | -7.9 | 1.5 | Met793, Leu718, Val726, Ala743, Lys745 |
| Derivative 3 | -Cl | -8.2 | 0.85 | Met793, Leu718, Val726, Ala743, Thr790 |
| Derivative 4 | -CF₃ | -8.5 | 0.42 | Met793, Leu718, Val726, Ala743, Lys745, Thr790 |
| Derivative 5 | -Phenyl | -9.1 | 0.15 | Met793, Leu718, Val726, Ala743, Lys745, Asp855 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Molecular Docking Protocol
-
Software and Tools :
-
Protein Preparation :
-
The crystal structure of the EGFR kinase domain in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 2GS2).
-
Water molecules and co-crystallized ligands were removed from the protein structure.[4]
-
Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.[4]
-
The prepared protein was saved in the PDBQT file format for use in AutoDock Vina.[4]
-
-
Ligand Preparation :
-
The 3D structures of the this compound derivatives were sketched using ChemDraw and optimized using Avogadro.
-
The ligands were then prepared for docking using ADT, which involved detecting the root and defining rotatable bonds.[4]
-
The prepared ligands were saved in the PDBQT file format.
-
-
Grid Generation and Docking :
-
A grid box was defined to encompass the ATP-binding site of EGFR, centered on the co-crystallized inhibitor.
-
Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8. The program treats the protein as a rigid entity and the ligand as flexible.[6]
-
The docking results, including the binding poses and docking scores, were generated. The pose with the lowest docking score was selected for further analysis.
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of the studied compounds.
Molecular Docking Workflow
Caption: A generalized workflow for a molecular docking study.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Safety Operating Guide
Proper Disposal of 1H-pyrrolo[3,2-b]pyridin-7-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 1H-pyrrolo[3,2-b]pyridin-7-amine, a nitrogen-containing heterocyclic amine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is paramount.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical splash goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: If handling the solid form and dust may be generated, or if working with a solution in a poorly ventilated area, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide based on best practices for chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine the physical state of the waste (solid or liquid) and identify any solvents or other chemicals it may be mixed with.
-
Segregate from Incompatible Waste: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated waste container. As a nitrogen-containing heterocyclic amine, it should be kept separate from strong oxidizing agents and strong acids.
Step 2: Containerization and Labeling
-
Use a Compatible Waste Container: Collect the waste in a clearly labeled, sealable, and chemically resistant container. For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a labeled, leak-proof bottle, ensuring it is compatible with any solvents present.
-
Label the Container Clearly: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
Any other components in the waste mixture
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage and Disposal
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and sources of ignition.
-
Contact EHS for Pickup: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or your designated chemical waste disposal contractor to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
Step 4: Decontamination and Empty Container Disposal
-
Triple Rinse Empty Containers: Any container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The rinsate from the triple-rinsing procedure must be collected and disposed of as hazardous chemical waste.[2]
-
Deface Label and Dispose of Container: Once the container is properly rinsed and the label is defaced, it may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Summary of Key Data
The following table summarizes typical data for a compound of this class. Users must refer to the specific Safety Data Sheet (SDS) for this compound for exact values.
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃ | PubChem[3] |
| Molecular Weight | 133.15 g/mol | PubChem[3] |
| Physical State | Solid | - |
| Hazard Class (Typical) | Acute Toxicity (Oral, Dermal, Inhalation) | General SDS |
| Skin Irritant | General SDS | |
| Serious Eye Irritant | General SDS |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and follow all protocols and regulations established by your institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
